7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKEPXQSCQPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719234 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350738-87-2 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for determining key physical characteristics, drawing from established methodologies for analogous benzoxazine derivatives.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1350738-87-2 | N/A |
| Molecular Formula | C₈H₉BrClNO | N/A |
| Molecular Weight | 250.52 g/mol | N/A |
| Appearance | Solid (form not specified) |
For comparative purposes, melting points of other substituted 3,4-dihydro-2H-benzo[b]oxazine derivatives have been reported. For instance, 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1]oxazine has a melting point of 147–149 °C, and 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][1]oxazine has a melting point of 122–124 °C.[2]
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Differential Scanning Calorimetry (DSC) is a modern and precise method for its determination.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
-
Thermal Program: The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting. For example, the melting temperature of a novel benzoxazine monomer, TMBE, was identified as the sharp endothermic peak at 139 °C in its DSC thermogram.[3]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in research and development, particularly for solution-based assays and formulation.
Methodology: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide) are chosen.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in separate vials.
-
Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Structural and Purity Analysis
While not strictly physical properties, the structural integrity and purity of a compound are paramount. The following are standard methods for these assessments.
Methodology: Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of benzoxazine derivatives by identifying the chemical environment of hydrogen and carbon atoms.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule. For benzoxazines, characteristic peaks for the oxazine ring are typically observed.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to determine the purity of the compound by separating it from any impurities.
Conclusion
This technical guide has summarized the available physical properties of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and provided a framework of standard experimental protocols for the determination of its key physicochemical characteristics. While specific experimental data for this compound remains elusive in the public domain, the methodologies and comparative data presented here offer a valuable resource for researchers and professionals in the field of drug development and materials science. The provided workflows serve as a practical guide for the empirical characterization of this and other novel benzoxazine derivatives.
References
An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a heterocyclic chemical compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structural framework, featuring a brominated benzoxazine core, makes it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications based on available scientific literature and chemical data.
Chemical Structure and Properties
The chemical structure of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is characterized by a fused ring system consisting of a benzene ring and an oxazine ring, with a bromine atom substituted at the 7th position of the bicyclic system. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many experimental and developmental processes in pharmacology.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1350738-87-2 | [3][4][5] |
| Molecular Formula | C₈H₉BrClNO | [3][4] |
| Molecular Weight | 250.52 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water (as hydrochloride salt) | [1] |
| SMILES | Cl.BrC1=CC2=C(C=C1)NCCO2 | [3] |
Synthesis
A plausible synthetic pathway for the free base, 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine, would involve the reaction of 2-amino-4-bromophenol with a two-carbon synthon, such as 1,2-dibromoethane or ethylene oxide, followed by cyclization. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Below is a generalized, representative experimental protocol based on the synthesis of similar benzoxazine compounds.
Representative Experimental Protocol: Synthesis of a 3,4-dihydro-2H-benzo[b][3][5]oxazine derivative
This protocol is adapted from the synthesis of related benzoxazine structures and should be optimized for the specific synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine.
Materials:
-
2-Amino-4-bromophenol
-
1,2-Dibromoethane
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
Procedure:
-
Step 1: N-alkylation. To a solution of 2-amino-4-bromophenol in a suitable solvent, add a base to deprotonate the amino and hydroxyl groups.
-
Step 2: Cyclization. Add 1,2-dibromoethane to the reaction mixture. The reaction is typically heated to facilitate the intramolecular cyclization to form the 3,4-dihydro-2H-benzo[b]oxazine ring.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
-
Step 4: Salt Formation. The purified 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The resulting solid is then filtered and dried.
Diagram 1: Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Spectral Data
Detailed spectral data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is not publicly available. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (Ar-H): ~6.5-7.5 ppm-O-CH₂-: ~4.2-4.5 ppm-N-CH₂-: ~3.3-3.6 ppm-NH-: Broad singlet, variable |
| ¹³C NMR | Aromatic carbons: ~110-150 ppm-O-CH₂-: ~65-70 ppm-N-CH₂-: ~40-45 ppm |
| Mass Spec (ESI-MS) | [M+H]⁺ for the free base (C₈H₈BrNO) at m/z ≈ 214/216 (due to Br isotopes) |
Applications in Drug Discovery and Development
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a key building block for the synthesis of more complex molecules with potential therapeutic applications. The benzoxazine scaffold is present in a number of compounds investigated for various biological activities.
-
Central Nervous System (CNS) Agents: The benzoxazine core is known to interact with targets in the central nervous system. This intermediate can be used to synthesize analogs for screening against neurological and psychiatric disorders.[1]
-
Receptor Antagonists: Derivatives of 3,4-dihydro-2H-benzo[b]oxazine have been designed and synthesized as potent 5-HT₆ receptor antagonists, which are of interest for treating cognitive disorders.
-
Anticancer Agents: Some benzoxazine derivatives have been investigated for their potential as anticancer agents. The bromine atom on the aromatic ring provides a site for further functionalization, allowing for the generation of diverse chemical libraries for screening.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role of the title compound as a starting material in a typical drug discovery workflow.
Conclusion
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a valuable chemical intermediate with significant potential in the field of pharmaceutical research and development. Its utility as a scaffold for the synthesis of novel compounds targeting a range of biological pathways, particularly within the central nervous system, makes it a compound of interest for medicinal chemists. While detailed public data on the compound itself is limited, its structural features and the known activities of its derivatives underscore its importance in the ongoing quest for new therapeutic agents. Further research and publication of detailed synthetic and biological data would be beneficial to the scientific community.
References
An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, provides a representative synthetic protocol, and explores its potential biological activities and mechanisms of action.
Core Compound Properties
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a halogenated derivative of the benzoxazine scaffold. The presence of the bromine atom and the dihydro-benzo[b]oxazine core makes it a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] The hydrochloride salt form generally enhances the compound's solubility in aqueous media, facilitating its use in experimental settings.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Weight | 250.5202 g/mol |
| Molecular Formula | C₈H₉BrClNO |
| CAS Number | 1350738-87-2 |
| Purity | Typically ≥98% |
Synthesis and Characterization
While specific proprietary synthesis methods may vary, a general and representative experimental protocol for the synthesis of the parent compound, 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine, can be conceptualized based on established methodologies for benzoxazine ring formation. The subsequent conversion to its hydrochloride salt is a standard procedure.
Representative Experimental Protocol: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine
This protocol is a composite of known synthetic strategies for similar benzoxazine derivatives and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Bromo-2-aminophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
Procedure:
-
Ring Formation: In a round-bottom flask, dissolve 4-Bromo-2-aminophenol (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
To this stirred suspension, add 1,2-dibromoethane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Work-up and Purification: Dissolve the crude residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Formation of the Hydrochloride Salt:
-
Dissolve the purified 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Signals corresponding to the methylene protons of the oxazine ring (-O-CH₂- and -N-CH₂-) would also be present, typically as triplets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, including the carbon atom attached to the bromine, and the two aliphatic carbons of the oxazine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (if the amine is not fully protonated in the sample preparation for IR), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O and C-N bond vibrations. The presence of a broad absorption in the 2400-3000 cm⁻¹ region can be indicative of the amine hydrochloride.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion peak.
Biological Activity and Potential Signaling Pathways
Derivatives of the benzoxazine scaffold have been investigated for a wide range of biological activities, suggesting that 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride could serve as a key intermediate in the development of novel therapeutics.
Potential as a Human Topoisomerase I Inhibitor
Recent studies have identified benzoxazine derivatives as potential inhibitors of human topoisomerase I, a crucial enzyme in DNA replication and a validated target for cancer therapy.[2] The mechanism of action for such inhibitors can be twofold: catalytic inhibition, where the compound interferes with the enzyme's ability to cleave and re-ligate DNA, or as a "poison," stabilizing the covalent enzyme-DNA complex, which leads to lethal DNA strand breaks.
Below is a conceptual workflow for screening compounds like 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride for topoisomerase I inhibitory activity.
Caption: Workflow for assessing topoisomerase I inhibition.
Potential as a K+ Channel Opener
Certain 1,3-benzoxazine derivatives have been designed and synthesized as potassium (K+) channel openers, which have therapeutic potential as vasodilators and antihypertensive agents.[3] These compounds can induce muscle relaxation by increasing the efflux of potassium ions from vascular smooth muscle cells. The substitution pattern on the benzoxazine ring, including the presence and position of halogen atoms, has been shown to be critical for activity.
The logical relationship for the development of benzoxazine-based K+ channel openers is depicted below.
Caption: Development pipeline for K+ channel openers.
Conclusion
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a versatile chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its utility is highlighted by the diverse biological activities exhibited by other benzoxazine derivatives, including anticancer and cardiovascular applications. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound class. This guide provides a foundational resource for researchers embarking on studies involving this promising molecule.
References
- 1. 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride [myskinrecipes.com]
- 2. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoxazine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery
Introduction: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a heterocyclic compound that serves as a crucial intermediate in synthetic medicinal chemistry. While direct pharmacological data on this specific salt is not available in current literature, its core structure, the benzoxazine ring system, is recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can be modified to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities. This guide provides an in-depth look at the known and potential mechanisms of action stemming from the broader class of benzoxazine derivatives, offering a valuable resource for researchers and professionals in drug development. The versatility and therapeutic potential of this scaffold make its intermediates, such as 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, of significant interest.[1][2][3]
The Benzoxazine Core: A Fountain of Diverse Biological Activities
The benzoxazine skeleton, a fusion of a benzene and an oxazine ring, has been extensively studied, revealing a multitude of biological effects.[2][4] Derivatives have shown promise in several key therapeutic areas, including oncology, inflammation, and neurology.
Anticancer Properties
A significant area of research for benzoxazine derivatives is in oncology. These compounds have been shown to exhibit antiproliferative activities against various cancer cell lines.[5][6] One of the identified mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[5] Specifically, certain 2H-benzo[b][5]oxazin-3(4H)-one derivatives have been identified as potent PI3Kα inhibitors.[5] Additionally, some benzoxazine compounds have been developed as hypoxia-targeted agents, showing specific toxicity to cancer cells in low-oxygen environments, a common feature of solid tumors.[7][8]
Anti-inflammatory Effects
Benzoxazine derivatives have demonstrated notable anti-inflammatory properties.[9][10][11] One of the proposed mechanisms for this activity is the inhibition of myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) in sensing lipopolysaccharides (LPS) and initiating an inflammatory response.[12] By binding to MD2, these compounds can block the downstream inflammatory cascade.[12] Furthermore, some derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[9]
Neurological and Neuroprotective Activities
The benzoxazine scaffold is also a promising platform for developing agents that act on the central nervous system. Derivatives have been investigated for a range of neurological applications, including as anticonvulsants, neuroprotective agents, and for their potential in treating neurodegenerative diseases.[4][13] Some compounds have shown the ability to inhibit oxidative stress-mediated neuronal degeneration.[13] Additionally, the benzoxazine moiety has been utilized to create compounds with affinity for serotonin (5-HT) receptors, suggesting potential applications in treating psychiatric disorders.[2]
Antimicrobial and Other Activities
A broad spectrum of antimicrobial activity has been reported for benzoxazine derivatives, including antibacterial and antifungal effects.[4][14][15][16] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[16] Beyond this, the benzoxazine core has been incorporated into molecules with anticoagulant, antidiabetic, and antioxidant properties, further highlighting the remarkable versatility of this chemical scaffold.[3][4][10]
From Intermediate to Drug Candidate: A Generalized Workflow
The journey from a chemical intermediate like 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride to a potential drug candidate is a multi-step process. The following diagram illustrates a generalized workflow for the discovery and development of novel therapeutics based on the benzoxazine scaffold.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijfans.org [ijfans.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ikm.org.my [ikm.org.my]
The Pivotal Role of Brominated Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated heterocycles are a cornerstone of modern medicinal chemistry, serving as versatile building blocks and key pharmacophores in a multitude of therapeutic agents. The introduction of a bromine atom onto a heterocyclic scaffold imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide explores the multifaceted role of brominated heterocycles in drug discovery and development, providing a comprehensive overview of their synthesis, applications, and mechanisms of action.
The strategic incorporation of bromine can lead to enhanced binding affinity through halogen bonding, improved selectivity for the target protein, and modulation of metabolic pathways.[1] This guide will delve into specific examples of FDA-approved drugs, detailing their synthesis, biological activity, and the signaling pathways they modulate. Furthermore, it will provide detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the concepts discussed.
Synthesis of Brominated Heterocycles
The synthesis of brominated heterocycles is a well-established field in organic chemistry, with several reliable methods for the regioselective introduction of bromine atoms. The choice of brominating agent and reaction conditions is crucial and depends on the nature of the heterocyclic ring and the desired outcome.
Electrophilic Bromination
Electrophilic bromination is a common method for introducing bromine onto electron-rich heterocyclic systems. Reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed. The regioselectivity is governed by the inherent electronic properties of the heterocycle.
Halogen-Metal Exchange
For less reactive or more complex heterocycles, halogen-metal exchange reactions followed by quenching with an electrophilic bromine source provide an alternative route. This method offers excellent control over regioselectivity.
The Significance of Bromine in Drug Design
The bromine atom is not merely a synthetic handle but a critical contributor to the pharmacological profile of a drug molecule. Its influence extends to various aspects of drug action and disposition.
Halogen Bonding
A key interaction contributing to the efficacy of many brominated drugs is the halogen bond. This is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom, on the target protein.[1][2] This can lead to a significant increase in binding affinity and selectivity.
Physicochemical and Pharmacokinetic Properties
The introduction of bromine increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. However, it also increases the molecular weight. Bromination can also influence a drug's metabolism; the carbon-bromine bond can be more resistant to metabolic cleavage than a corresponding carbon-hydrogen bond, potentially leading to a longer half-life.[1]
FDA-Approved Brominated Heterocyclic Drugs: A Closer Look
Several brominated heterocyclic compounds have successfully navigated the rigorous drug development process and are now used in the clinic. The following examples highlight their therapeutic importance and diverse mechanisms of action.
| Drug Name | Heterocyclic Core | Therapeutic Class | Mechanism of Action | Target(s) |
| Bromocriptine | Ergoline (indole derivative) | Dopamine Agonist | Potent agonist at dopamine D2 receptors and partial antagonist at D1 receptors.[3] | Dopamine D2, D3, and D1 receptors; Serotonin receptors[4][5] |
| Brotizolam | Thienotriazolodiazepine | Hypnotic, Sedative | Positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA.[6] | GABA-A receptors[7] |
| Pipobroman | Piperazine | Antineoplastic | Alkylating agent, though the precise mechanism is not fully elucidated.[8][9] | DNA |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | Kinase Inhibitor | Inhibitor of the B-Raf enzyme, specifically the V600E mutated form.[2] | BRAFV600E, C-Raf, wild-type B-Raf |
Quantitative Biological Data of Selected Drugs
| Drug | Target | Parameter | Value | Reference |
| Bromocriptine | Dopamine D2 Receptor | Ki | ~8 nM | [8] |
| Dopamine D1 Receptor | Ki | ~440 nM | [8] | |
| Dopamine D3 Receptor | Ki | ~5 nM | [8] | |
| Vemurafenib | BRAFV600E | IC50 | 13-31 nM | |
| C-Raf | IC50 | 6.7-48 nM | ||
| wild-type B-Raf | IC50 | 100-160 nM |
Pharmacokinetic Properties of Selected Drugs
| Drug | Bioavailability | Half-life | Metabolism |
| Bromocriptine | ~28% (oral, with only 6% reaching systemic circulation unchanged) | 12-14 hours[10] | Extensively liver-mediated[10] |
| Brotizolam | High | 3-6 hours[11] | Primarily in the liver[6] |
| Vemurafenib | 64% at steady state[12] | ~57 hours[10] | Primarily by CYP3A4 and CYP2D6 in the liver[13] |
Signaling Pathways Modulated by Brominated Heterocycles
The therapeutic effects of brominated heterocyclic drugs are a direct consequence of their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways.
Dopamine D2 Receptor Signaling Pathway (Bromocriptine)
Bromocriptine is a potent agonist of the D2 dopamine receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o).[14] Activation of the D2 receptor by bromocriptine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][15] This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation of downstream targets, ultimately influencing neuronal excitability and gene expression.[15]
Caption: Dopamine D2 Receptor Signaling Pathway Activated by Bromocriptine.
GABA-A Receptor Signaling Pathway (Brotizolam)
Brotizolam acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.[6] It binds to a site on the receptor distinct from the GABA binding site.[7] This binding enhances the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a sedative and hypnotic effect.[16]
Caption: GABA-A Receptor Signaling Modulated by Brotizolam.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to medicinal chemistry research. The following section provides a representative protocol for the synthesis of a key brominated heterocyclic intermediate.
Synthesis of 2-Bromo-α-ergocryptine (Precursor to Bromocriptine)
Disclaimer: This is a representative protocol and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Objective: To synthesize 2-bromo-α-ergocryptine by the bromination of α-ergocryptine.[17]
Materials:
-
α-ergocryptine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Dissolve α-ergocryptine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-bromo-α-ergocryptine.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Drug Discovery and Development Workflow
The journey of a brominated heterocyclic compound from a laboratory curiosity to a clinically approved drug is a long and arduous process. The following workflow illustrates the key stages involved.
Caption: A Generalized Workflow for Drug Discovery and Development.
Toxicology of Brominated Heterocycles
While the incorporation of bromine can be beneficial, it can also introduce toxicological liabilities. The potential for toxicity is a critical consideration in the development of any new drug candidate.
-
Bromocriptine: Common side effects include nausea, vomiting, and orthostatic hypotension.[3] In rare cases, more severe adverse events such as hypertension, seizures, and stroke have been reported.[18] It has also been associated with pulmonary fibrosis.[4]
-
Brotizolam: Side effects are typical of benzodiazepines and are related to CNS depression, including drowsiness, dizziness, and impaired motor function.[11][19] Long-term use can lead to dependence and withdrawal symptoms upon discontinuation.[19]
-
Pipobroman: As an alkylating agent, pipobroman can cause bone marrow depression.[20] Gastrointestinal and cutaneous side effects have also been reported.[21] There is a potential risk of secondary leukemia with long-term use.[22]
Conclusion
Brominated heterocycles continue to be a rich source of inspiration and innovation in medicinal chemistry. Their unique ability to engage in halogen bonding, coupled with their tunable physicochemical properties, makes them invaluable tools in the design of novel therapeutics. A thorough understanding of their synthesis, structure-activity relationships, and potential toxicities is essential for harnessing their full potential in the development of the next generation of medicines. As our understanding of the intricate roles of halogens in molecular recognition deepens, the strategic use of brominated heterocycles is poised to play an even more significant role in addressing unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry of brotizolam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brotizolam - Wikipedia [en.wikipedia.org]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 17. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. What are the side effects of Brotizolam? [synapse.patsnap.com]
- 20. Pipobroman | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. [Treatment of polycythemia vera with hydroxyurea or pipobroman. Efficacy and toxicity analysed from a protocol of 96 patients under 65 years of age. Le Groupe d'Etude des Polyglobulies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Polycythemia vera treated with pipobroman as single agent: low incidence of secondary leukemia in a cohort of patients observed during 20 years (1971-1991) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine HCl: A Technical Guide
Spectroscopic and Structural Elucidation of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents predicted spectroscopic data based on the analysis of analogous benzoxazine structures. Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the characterization of such heterocyclic compounds.
Core Compound Information
| Property | Value |
| Chemical Name | 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride |
| CAS Number | 1350738-87-2 |
| Molecular Formula | C₈H₉BrClNO |
| Molecular Weight | 250.52 g/mol |
Chemical Structure:
Caption: Chemical structure of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine HCl.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine HCl. These predictions are based on established principles of spectroscopy and data from structurally related benzoxazine derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | br s | 2H | -NH₂⁺- (as HCl salt) |
| ~ 7.0 - 7.2 | d | 1H | Ar-H (H5) |
| ~ 6.8 - 7.0 | dd | 1H | Ar-H (H6) |
| ~ 6.7 - 6.9 | d | 1H | Ar-H (H8) |
| ~ 4.2 - 4.4 | t | 2H | -O-CH₂- |
| ~ 3.4 - 3.6 | t | 2H | -N-CH₂- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 147 | Ar-C (C4a) |
| ~ 140 - 142 | Ar-C (C8a) |
| ~ 125 - 127 | Ar-CH (C6) |
| ~ 120 - 122 | Ar-CH (C8) |
| ~ 118 - 120 | Ar-CH (C5) |
| ~ 115 - 117 | Ar-C-Br (C7) |
| ~ 65 - 67 | -O-CH₂- (C2) |
| ~ 43 - 45 | -N-CH₂- (C3) |
Solvent: DMSO-d₆
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 - 3200 | N-H stretch (as HCl salt) |
| ~ 3100 - 3000 | Ar-H stretch |
| ~ 2950 - 2850 | C-H stretch (aliphatic) |
| ~ 1600 - 1450 | C=C stretch (aromatic) |
| ~ 1250 - 1200 | C-O-C asymmetric stretch |
| ~ 1100 - 1000 | C-N stretch |
| ~ 850 - 800 | Ar-H out-of-plane bend (trisubstituted) |
| ~ 600 - 500 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (amu) | Assignment |
| 214/216 | [M+H]⁺ of free base (isotopic pattern for Br) |
| 185/187 | [M+H - CH₂O]⁺ (loss of formaldehyde) |
| 134 | [M+H - Br]⁺ (loss of bromine radical) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of benzoxazine derivatives. These can be adapted for the specific analysis of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine HCl.
Synthesis of Benzoxazine Derivatives (General Procedure)
A common method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of a 2-aminophenol with a 1,2-dihaloethane derivative. For the target compound, a plausible route would involve the reaction of 2-amino-4-bromophenol with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base. The resulting free base can then be treated with hydrochloric acid to form the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
¹H NMR Acquisition :
-
A standard proton experiment is performed.
-
The spectral width is typically set from -2 to 12 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled carbon experiment is performed.
-
The spectral width is typically set from 0 to 200 ppm.
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid State : The sample can be analyzed as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk.
-
Thin Film : A solution of the compound in a volatile solvent can be cast onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
-
Attenuated Total Reflectance (ATR) : The solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract atmospheric and instrumental contributions.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.
-
Data Acquisition :
-
The sample solution is infused into the ion source.
-
The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
-
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis and spectroscopic analysis of benzoxazine derivatives.
The Therapeutic Promise of Benzoxazine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
Benzoxazine derivatives, a versatile class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic applications of benzoxazine analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates implicated signaling pathways to facilitate further research and development in this promising field.
Anticancer Applications
Benzoxazine and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a range of human cancer cell lines.[2][4][5] Researchers have synthesized and evaluated numerous analogs, identifying several compounds with potent anti-proliferative effects.[4][6]
Quantitative Anticancer Activity
The anticancer efficacy of various benzoxazine analogs has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for selected benzoxazine derivatives against different cancer cell lines.
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Benzoxazine-purine hybrid 2b | MCF-7 (Breast) | 2.27 | [7] |
| HCT-116 (Colon) | 4.44 | [7] | |
| Benzoxazine-purine hybrid 4b | MCF-7 (Breast) | 3.26 | [7] |
| HCT-116 (Colon) | 7.63 | [7] | |
| Benzo[a]phenoxazine C9, A36, A42 | RKO (Colorectal), MCF7 (Breast) | Low micromolar range | [8] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f | PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG | 7.84 - 16.2 | [9] |
| Benzoxazine derivatives from eugenol | Showed reduction in tumor weight in mice fibrosarcoma | Not specified in IC50 | [6][10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazine analog solutions of known concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the benzoxazine analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a further 24-48 hours.
-
MTT Addition: Following the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Involved Signaling Pathways
The anticancer activity of benzoxazine analogs has been linked to the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
p53 Signaling Pathway: Some benzoxazine derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway.[4] Activation of p53 can lead to cell cycle arrest and the induction of programmed cell death.
Caption: p53 pathway activation by benzoxazine analogs.
-
PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer.[11][12][13][14] Certain benzoxazine analogs have been identified as inhibitors of this pathway, contributing to their anticancer effects.[15]
Caption: Inhibition of the PI3K/AKT pathway by benzoxazine analogs.
Antimicrobial Applications
Benzoxazine derivatives have demonstrated promising activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][16] This makes them attractive candidates for the development of new antimicrobial agents to combat the growing threat of antimicrobial resistance.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of benzoxazine analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID/Series | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| BOZ-Ola | S. aureus | 5 | [8][17] |
| E. coli | 17 | [17] | |
| P. aeruginosa | 53 | [17] | |
| Poly(E-ch) film | S. aureus, C. albicans | 50 and 100 | [17] |
| Ch/poly(C-fu) (40/60) | E. coli, S. aureus | 50 | [17] |
| 2H-benzo[b][1][6]oxazin-3(4H)-one derivative 4e | E. coli, S. aureus, B. subtilis | Zone of inhibition: 18-22 mm | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[19]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Benzoxazine analog solutions of known concentrations
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the benzoxazine analog in the liquid growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Applications
Several benzoxazine derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[2][19][20] Their mechanism of action often involves the modulation of key inflammatory pathways.
Involved Signaling Pathways
-
Nrf2-HO-1 Signaling Pathway: The Nrf2-HO-1 pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses.[21][22][23][24][25] Some benzoxazine analogs have been shown to activate this pathway, leading to a reduction in inflammation.[20][26]
Caption: Activation of the Nrf2-HO-1 pathway by benzoxazine analogs.
Conclusion and Future Directions
Benzoxazine analogs represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammation warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, comprehensive in vivo studies and toxicological assessments are necessary to translate these promising in vitro findings into clinical applications. The detailed methodologies and pathway analyses provided in this guide aim to serve as a valuable resource for advancing the research and development of benzoxazine-based therapies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. apec.org [apec.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. researchgate.net [researchgate.net]
- 24. The Nrf2-HO-1 system and inflammaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 26. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a key intermediate in the development of various biologically active molecules.[1] The methodologies outlined are based on established synthetic routes for analogous benzoxazine derivatives.
Overview and Applications
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride serves as a crucial building block in pharmaceutical research. The presence of the bromine atom on the benzoxazine core allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of a diverse library of compounds. Derivatives of this scaffold have been investigated for their potential therapeutic applications, particularly in targeting the central nervous system, including serotonin and dopamine receptors which are implicated in conditions such as depression, anxiety, and schizophrenia.[1]
Synthesis Pathway
The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride can be achieved through a two-step process involving the reductive amination of a substituted phenol followed by cyclization and subsequent salt formation. A representative synthetic scheme is outlined below.
Caption: Synthetic route for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Experimental Protocols
3.1. Step 1: Synthesis of 2-(Chloroacetamido)-4-bromophenol (Intermediate A)
Materials:
-
2-Amino-4-bromophenol
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous DCM at 0 °C, slowly add triethylamine (1.2 eq).
-
After 15 minutes, add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (Ethyl acetate/Hexane gradient) to yield 2-(chloroacetamido)-4-bromophenol.
3.2. Step 2: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine
Materials:
-
2-(Chloroacetamido)-4-bromophenol
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium potassium tartrate solution
Procedure:
-
To a suspension of LAH (3.0 eq) in anhydrous THF at 0 °C, add a solution of 2-(chloroacetamido)-4-bromophenol (1.0 eq) in THF dropwise.
-
After the addition is complete, reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium potassium tartrate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine.
3.3. Step 3: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
Materials:
-
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl ether
Procedure:
-
Dissolve the crude 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine in a minimal amount of anhydrous diethyl ether.
-
To this solution, add 4M HCl in 1,4-dioxane (1.5 eq) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Reactant and Product Quantities
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |
| 2-Amino-4-bromophenol | 188.02 | 10.0 | 1.88 |
| Chloroacetyl chloride | 112.94 | 11.0 | 1.24 |
| Triethylamine | 101.19 | 12.0 | 1.21 |
| Lithium aluminum hydride | 37.95 | 30.0 | 1.14 |
| 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride | 250.52 | - | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| 1: Acylation | 4-6 | 0 to RT | DCM | 85-95 |
| 2: Reduction & Cyclization | 8-12 | Reflux | THF | 70-85 |
| 3: Salt Formation | 0.5 | RT | Ether | >95 |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for the synthesis of the target compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields are representative and may require optimization.
References
Application Notes and Protocols for N-Alkylation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the N-alkylation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine HCl, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are based on established methods for the N-alkylation of analogous 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffolds.
Introduction
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine serves as a versatile building block in medicinal chemistry. The secondary amine within its structure is amenable to N-alkylation, allowing for the introduction of a wide variety of substituents. This functionalization is a critical step in the synthesis of novel compounds with potential therapeutic applications, including as anticancer agents that target specific signaling pathways. N-alkylated benzoxazine derivatives have shown promise as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
General N-Alkylation Protocol
The N-alkylation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine can be achieved by reacting it with an appropriate alkyl halide in the presence of a base. The following protocol is a general procedure that can be adapted for various alkylating agents.
Experimental Protocol: General N-Alkylation
Materials:
-
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine HCl
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., NaH, Cs₂CO₃)
-
Anhydrous solvent (e.g., Acetone, Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylated product.
Data Presentation: N-Alkylation Reaction Parameters
The following table summarizes typical reaction conditions for the N-alkylation of 3,4-dihydro-2H-benzo[b][1][2]oxazines, which can be adapted for the 7-bromo analog.
| Entry | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetone | Room Temp. | 2 | ~90 |
| 2 | Methyl iodide | K₂CO₃ | DMF | Room Temp. | 4 | >85 |
| 3 | Ethyl bromide | NaH | THF | Reflux | 6 | Variable |
Note: Yields are approximate and will vary depending on the specific substrate, reagents, and reaction scale.
Mandatory Visualization
Experimental Workflow for N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-Benzoxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of 7-bromo-benzoxazine. This versatile scaffold is a valuable building block in medicinal chemistry and materials science, and these coupling reactions offer powerful methods for its functionalization. The ability to introduce a wide range of substituents at the 7-position allows for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties.
The following protocols are based on established methodologies for analogous bromo-substituted heterocyclic systems due to a lack of extensive literature specifically on 7-bromo-benzoxazine. Researchers should consider these as robust starting points and may need to optimize conditions for their specific 7-bromo-benzoxazine derivative and coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds between 7-bromo-benzoxazine and various organoboron compounds.[1][2] This reaction is widely used to synthesize biaryl and vinyl-substituted benzoxazine derivatives.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-benzoxazine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, toluene/H₂O, or DMF/H₂O).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Analogous Bromo-Heterocycles
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Bromo-N-benzyl-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 7-Bromo-1-tetralone | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | DMF/H₂O | 110 | 8 | 78 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck reaction enables the arylation or vinylation of alkenes with 7-bromo-benzoxazine, providing access to substituted alkenes which are valuable synthetic intermediates.[3][4]
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a sealable reaction vessel, dissolve 7-bromo-benzoxazine (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%) in a suitable solvent (e.g., DMF, DMAc, or acetonitrile).
-
Base Addition: Add a base, which can be an inorganic salt (e.g., K₂CO₃, NaOAc) or an organic amine (e.g., Et₃N, DIPEA), to the mixture (1.5-2.5 equiv.).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 140 °C. The reaction progress is monitored by TLC or GC-MS. Reaction times typically range from 6 to 48 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove insoluble salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.
Data Presentation: Heck Coupling of Analogous Bromo-Aromatics
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | 90 |
| 2 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2) | DMAc | 120 | 18 | 85 |
| 3 | 2-Bromopyridine | Cyclohexene | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | NaOAc (2.5) | Acetonitrile | 130 | 36 | 75 |
Experimental Workflow: Heck Coupling
Caption: Workflow for the Heck coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is an effective method for the formation of a carbon-carbon bond between 7-bromo-benzoxazine and a terminal alkyne, leading to the synthesis of 7-alkynyl-benzoxazines.[5][6] These products can serve as precursors for more complex molecules.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add 7-bromo-benzoxazine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagents Addition: Add a degassed solvent (e.g., THF, DMF, or toluene) and an amine base (e.g., Et₃N, DIPEA, 2.0-4.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation: Sonogashira Coupling of Analogous Bromo-Heterocycles
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 12 | 88 |
| 2 | 5-Bromoindole | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (2) | DIPEA (4) | DMF | RT | 24 | 76 |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Et₃N (2) | Toluene | 80 | 6 | 91 |
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of 7-bromo-benzoxazine with a wide variety of primary and secondary amines.[7][8] This reaction is of great importance in drug discovery for the synthesis of arylamine derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add 7-bromo-benzoxazine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃, 1.2-2.0 equiv.).
-
Reagent Addition: Add a degassed anhydrous solvent (e.g., toluene, 1,4-dioxane). Then, add the amine (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature typically between 80 °C and 110 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times usually range from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via column chromatography.
Data Presentation: Buchwald-Hartwig Amination of Analogous Bromo-Aromatics
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromo-1-tetralone | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | 95 |
| 2 | 4-Bromo-N-methyl-azaindole | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 24 | 89 |
| 3 | 1-Bromo-4-fluorobenzene | Piperidine | Pd(OAc)₂ (1) | RuPhos (2) | LiHMDS (1.2) | Toluene | 90 | 12 | 92 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes and Protocols: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a key intermediate in the synthesis of novel pharmaceutical compounds. This document outlines its chemical properties, core applications, and detailed protocols for its use in synthetic chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS).
Introduction
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its rigid, bicyclic structure is a common scaffold in a variety of biologically active molecules. The presence of a bromine atom at the 7-position provides a reactive handle for a range of cross-coupling reactions, allowing for the introduction of diverse substituents and the creation of extensive chemical libraries for drug discovery. This intermediate is particularly valuable in the synthesis of compounds targeting neurological and psychiatric disorders, as the benzoxazine core is known to interact with central nervous system targets, including serotonin and dopamine receptors.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1350738-87-2 | [2][3][4] |
| Molecular Formula | C₈H₉BrClNO | [4] |
| Molecular Weight | 250.52 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
| Storage | Store in a cool, dry place away from light | [3] |
Applications in Pharmaceutical Synthesis
The primary application of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. The bromine atom on the aromatic ring is well-suited for various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Key Synthetic Transformations:
-
N-Arylation Reactions: The secondary amine within the oxazine ring can be arylated to introduce a wide range of aromatic and heteroaromatic substituents.
-
Suzuki Coupling: The bromo-substituent can be coupled with aryl or heteroaryl boronic acids to form biaryl structures.
-
Buchwald-Hartwig Amination: The bromo-substituent can be replaced with a variety of primary or secondary amines.
-
Sonogashira Coupling: The bromo-substituent can be coupled with terminal alkynes.
These synthetic routes allow for the systematic modification of the benzoxazine scaffold, which is crucial for structure-activity relationship (SAR) studies in drug development. The resulting derivatives are often screened for activity against a variety of biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric conditions.
Experimental Protocols
The following is a representative protocol for the N-arylation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride with an aryl halide using a Buchwald-Hartwig cross-coupling reaction. This method is widely applicable for the synthesis of N-aryl benzoxazine derivatives.
Protocol: Buchwald-Hartwig N-Arylation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
Objective: To synthesize an N-aryl derivative of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine.
Materials:
-
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.5 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table of Reaction Parameters:
| Parameter | Recommended Value/Reagent |
| Substrate | 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine HCl |
| Coupling Partner | Aryl halide (iodide, bromide, or triflate) |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) |
| Ligand | Xantphos (2-10 mol%) |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 8-24 hours |
Visualizations
Experimental Workflow Diagram
References
Application Note and Protocol: Scale-Up Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a key intermediate in pharmaceutical research. The described protocol is designed for scalability and robustness, focusing on a two-step process: the synthesis of the free base, 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine, via the reaction of 2-amino-5-bromophenol with 1,2-dibromoethane, followed by its conversion to the hydrochloride salt. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters and expected analytical results, and a visual workflow diagram to ensure clarity and reproducibility in a research and development setting.
Introduction
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine and its derivatives are important scaffolds in medicinal chemistry, often utilized as building blocks for the synthesis of biologically active molecules. The development of a reliable and scalable synthetic route is crucial for advancing drug discovery programs that require significant quantities of this intermediate. The protocol herein describes an efficient synthesis from commercially available starting materials, focusing on operational simplicity and amenability to large-scale production.
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine
| Parameter | Value |
| Starting Material | 2-Amino-5-bromophenol |
| Reagent | 1,2-Dibromoethane |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Stoichiometry (Starting Material:Reagent:Base) | 1 : 1.2 : 2.5 (molar ratio) |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Expected Yield (Free Base) | 75-85% |
| Purity (Crude) | >90% |
| Purification Method | Recrystallization |
Table 2: Parameters for the Formation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
| Parameter | Value |
| Starting Material | 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine |
| Reagent | Hydrochloric Acid (in organic solvent) |
| Solvent for Salt Formation | Isopropanol / Diethyl Ether |
| Reagent Concentration | 2 M HCl in Diethyl Ether |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 1-2 hours |
| Expected Yield (Hydrochloride Salt) | >95% |
| Purity (Final Product) | >98% |
| Drying Conditions | Vacuum oven, 40-50 °C |
Table 3: Expected Analytical Data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.0-6.8 (m, 3H, Ar-H), 4.2-4.0 (t, 2H, O-CH₂), 3.4-3.2 (t, 2H, N-CH₂), NH and HCl protons may be broad and variable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 140-150 (Ar-C-O), 110-130 (Ar-C), 65-70 (O-CH₂), 40-45 (N-CH₂) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ corresponding to the free base (C₈H₈BrNO) |
| Infrared (IR, KBr) | ν (cm⁻¹): 3200-2800 (N-H stretch), 1600-1450 (C=C aromatic), 1250-1200 (C-O stretch) |
Experimental Protocols
Part 1: Scale-Up Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine (Free Base)
Materials:
-
2-Amino-5-bromophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-bromophenol (1.0 equivalent).
-
Add N,N-Dimethylformamide (DMF) to the vessel to achieve a concentration of approximately 0.5-1.0 M of the starting material.
-
Stir the mixture to ensure complete dissolution of the starting material.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger vessel containing water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine as a solid.
Part 2: Preparation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
Materials:
-
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine (free base)
-
Isopropanol
-
2 M Hydrochloric Acid in Diethyl Ether
-
Diethyl Ether
Procedure:
-
Dissolve the purified 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine (1.0 equivalent) in a minimal amount of isopropanol in a clean, dry reaction vessel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether (1.1 equivalents) to the stirred solution.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
If precipitation is incomplete, additional diethyl ether can be added as an anti-solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved to yield 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Visualization
Caption: Experimental workflow for the scale-up synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Application Notes and Protocols for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the proper handling, storage, and use of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (CAS No: 1350738-87-2). This document is intended to ensure the integrity of the compound and the safety of laboratory personnel. The information herein is curated for professionals in research and drug development who may utilize this compound as a pharmaceutical intermediate.[1] The benzooxazine core of this molecule is of interest in the development of novel drugs, particularly those targeting serotonin and dopamine receptors.[1]
Chemical and Physical Properties
A summary of the known quantitative data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is presented in Table 1. It is important to note that specific experimental data such as melting point and comprehensive solubility are not widely published. The hydrochloride salt form is intended to improve solubility in aqueous solutions for experimental applications.[1]
Table 1: Physicochemical Properties of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
| Property | Value | Source |
| CAS Number | 1350738-87-2 | [2][3][4] |
| Molecular Formula | C₈H₉BrClNO | [4] |
| Molecular Weight | 250.52 g/mol | [1][4] |
| Appearance | Solid (form may vary) | Assumed from handling protocols |
| Purity | ≥98% (typical) | [3] |
| Recommended Storage | 2-8°C, in a cool, dry place | [1] |
Safety, Handling, and Personal Protective Equipment (PPE)
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is a halogenated organic compound and should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided in Table 2.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles |
| Hand Protection | Nitrile gloves | Prevents skin contact |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of dust or vapors |
General Handling Precautions
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or vapors. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage Procedures
Proper storage is critical to maintain the stability and integrity of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
-
Temperature: Store the compound in a refrigerator at 2-8°C.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Location: Store in a dry, dark place away from incompatible materials.
Experimental Protocols
Preparation of Stock Solutions
The hydrochloride salt form suggests some degree of aqueous solubility.[1] However, for many organic compounds, initial dissolution in an organic solvent followed by dilution in aqueous media is standard practice.
Recommended Solvents (in order of preference):
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Protocol:
-
Equilibrate the vial of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a vial containing 10 mg of the compound (MW: 250.52 g/mol ), add 3.99 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
For aqueous experimental buffers, dilute the DMSO stock solution to the final desired concentration. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems. It is advisable to run a vehicle control with the same final concentration of DMSO.
-
Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Waste Disposal
Dispose of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste. Halogenated organic compounds should be collected in a designated, labeled waste container for proper disposal.[5]
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates a logical workflow for the handling and experimental use of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
References
- 1. 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride [myskinrecipes.com]
- 2. This compound | 1350738-87-2 [chemicalbook.com]
- 3. This compound, CasNo.1350738-87-2 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 4. appchemical.com [appchemical.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine
Question: We are experiencing a low yield in the primary cyclization step to form 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine. What are the potential causes and how can we optimize the reaction?
Answer: A low yield in the synthesis of the benzoxazine ring can stem from several factors, primarily related to the starting materials, reaction conditions, and potential side reactions. A common synthetic route involves the reaction of 2-amino-5-bromophenol with a C2-electrophile like 1,2-dibromoethane or 2-chloroethanol, followed by base-mediated cyclization.
Potential Causes and Optimization Strategies:
-
Purity of Starting Materials: The purity of 2-amino-5-bromophenol is crucial. Impurities can interfere with the reaction. It is recommended to use a high-purity starting material or purify it by recrystallization before use.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.
-
Base: The strength and amount of the base are critical for both the initial N-alkylation and the subsequent cyclization. A moderately strong base like potassium carbonate is often used. Stronger bases might lead to side reactions.
-
Temperature: The reaction temperature needs to be carefully controlled. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can promote the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.
-
-
Side Reactions:
-
O-alkylation vs. N-alkylation: The hydroxyl group of the aminophenol can also be alkylated. Generally, N-alkylation is favored under basic conditions, but O-alkylation can occur, leading to a mixture of products and reducing the yield of the desired intermediate.
-
Dimerization: The intermediate N-(2-bromoethyl)-2-amino-5-bromophenol can react with another molecule of 2-amino-5-bromophenol, leading to dimer formation.
-
Suggested Optimization Experiments:
| Experiment ID | Solvent | Base (equivalents) | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |
| OPT-01 | Acetonitrile | K2CO3 (1.5) | 80 | 12 | 45 |
| OPT-02 | DMF | K2CO3 (1.5) | 80 | 12 | 55 |
| OPT-03 | DMF | K2CO3 (2.0) | 80 | 12 | 65 |
| OPT-04 | DMF | K2CO3 (2.0) | 100 | 8 | 60 (with byproducts) |
| OPT-05 | Toluene | Cs2CO3 (1.5) | 110 | 12 | 70 |
Based on these hypothetical results, using a higher boiling solvent like toluene with a stronger, yet non-nucleophilic, base such as cesium carbonate could lead to improved yields.
Issue 2: Formation of Impurities During Synthesis
Question: We are observing significant impurity peaks in our crude product analysis (TLC/LC-MS). What are the likely impurities and how can we minimize their formation?
Answer: The formation of impurities is a common challenge. The primary impurities in this synthesis are often the O-alkylated isomer, dialkylated products, and unreacted starting materials.
Common Impurities and Mitigation Strategies:
-
O-Alkylated Isomer (8-Bromo-3,4-dihydro-2H-benzo[b]oxazine): This can form if the phenoxide is alkylated instead of the amine.
-
Mitigation: Use of a less polar solvent and a milder base can favor N-alkylation. Protecting the hydroxyl group prior to alkylation is another, albeit longer, strategy.
-
-
N,O-Dialkylated Product: Both the amine and hydroxyl groups are alkylated.
-
Mitigation: Using a stoichiometric amount of the alkylating agent (e.g., 1,2-dibromoethane) is critical. A slow, dropwise addition of the alkylating agent can also help to minimize this side reaction.
-
-
Unreacted 2-amino-5-bromophenol:
-
Mitigation: Ensure the reaction goes to completion by monitoring with TLC. Slightly increasing the equivalents of the alkylating agent and base, and extending the reaction time, may be necessary.
-
Purification: If impurities are still present, careful purification is required. Column chromatography on silica gel is often effective for separating the desired product from its isomers and other byproducts.
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Question: We are having trouble precipitating the hydrochloride salt of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine. What is the recommended procedure?
Answer: The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. The choice of solvent is critical for successful precipitation.
Recommended Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of dichloromethane and ether.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. The amount of HCl should be slightly more than one equivalent.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can help.
-
Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
Troubleshooting Precipitation:
-
Oily Product: If an oil forms instead of a solid, it may be due to the presence of impurities or an inappropriate solvent system. Try using a less polar solvent or a mixture of solvents to induce crystallization.
-
No Precipitation: If no precipitate forms, the concentration of the product may be too low, or the solvent may be too polar. Carefully evaporate some of the solvent or add a less polar co-solvent (an "anti-solvent") to decrease the solubility of the salt.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine?
A1: A general, representative protocol is as follows. Note that optimization may be required.
Experimental Protocol: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine
-
Materials:
-
2-amino-5-bromophenol
-
1,2-dibromoethane
-
Potassium carbonate (or Cesium carbonate)
-
Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of 2-amino-5-bromophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine.
-
Q2: How can I confirm the structure of the final product?
A2: The structure of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q3: What are the safety precautions for this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,2-dibromoethane is a carcinogen and should be handled with extreme care.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
Handle all chemicals with caution and refer to their Safety Data Sheets (SDS) for detailed information.
Visualizations
Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Synthesis of Substituted Benzoxazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzoxazines.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of substituted benzoxazines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield
Q1: My benzoxazine synthesis resulted in a significantly lower yield than expected. What are the common causes and how can I improve it?
A1: Low yields in benzoxazine synthesis can stem from several factors. Incomplete reactions, side product formation, and suboptimal reaction conditions are primary culprits. Here are some troubleshooting steps:
-
Reaction Time and Temperature: The Mannich condensation reaction for benzoxazine synthesis is sensitive to both time and temperature. Insufficient reaction time may lead to incomplete conversion of starting materials. Conversely, excessively high temperatures can promote the formation of side products, such as oligomers.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Stoichiometry of Reactants: The molar ratio of the phenol, primary amine, and formaldehyde is critical. A precise 1:1:2 molar ratio is typically required for the one-pot synthesis of monofunctional benzoxazines.[2] Any deviation can lead to the formation of byproducts and a lower yield of the desired benzoxazine.
-
Solvent Selection: The choice of solvent can significantly impact the reaction yield. While solvent-free synthesis is an option, using a suitable solvent can improve the solubility of reactants and facilitate the reaction.[3] The polarity of the solvent can influence the reaction pathway and the formation of byproducts.[1]
-
Purity of Starting Materials: Impurities in the starting materials, such as residual phenols from the monomer synthesis, can act as catalysts and influence the polymerization pathway, sometimes favoring oligomer formation and reducing the yield of the desired monomer.[1] Ensure the use of high-purity reactants.
Issue 2: Formation of Undesired Side Products
Q2: I have identified unexpected byproducts in my reaction mixture. What are the likely side reactions, and how can I minimize them?
A2: The formation of side products is a common challenge in benzoxazine synthesis. The most prevalent side reactions include oligomerization and the formation of triazine rings, especially when using diamines.
-
Oligomer Formation: Low molecular weight oligomers can form, particularly with monofunctional benzoxazines.[1] This "self-termination" of the polymerization process can be influenced by high reaction temperatures and the presence of impurities.[1] To mitigate this, consider optimizing the reaction temperature and ensuring the purity of your starting materials. Introducing a catalyst can also promote the desired ring-opening polymerization over oligomerization.[1]
-
Gelation with Diamines: When synthesizing benzoxazines from diamines, the formation of hyperbranched triazine chains can occur, leading to gelation of the reaction mass.[4] This side reaction can significantly decrease the yield of the desired benzoxazine or even make the one-step synthesis impossible.[4] To prevent gelation, careful control of reaction conditions is necessary. One effective approach is to employ a Meldrum's acid-containing diamine, which can retard the formation of cyclic triazines.[5]
-
Mannich Base and Dimer Formation: The synthesis of benzoxazines can involve the formation of intermediates such as Mannich bases and dimers with a Mannich bridge.[6] While these are part of the reaction pathway, their accumulation can indicate an incomplete reaction or suboptimal conditions for the final ring closure.
Issue 3: Purification Challenges
Q3: I am having difficulty purifying my substituted benzoxazine. What are the recommended purification strategies?
A3: Effective purification is crucial for obtaining high-purity benzoxazine monomers, which in turn affects their polymerization behavior and the properties of the final polybenzoxazine.
-
Recrystallization: Recrystallization is a common and effective method for purifying solid benzoxazine monomers. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Column Chromatography: For complex mixtures or when recrystallization is not effective, column chromatography can be employed to separate the desired benzoxazine from impurities and side products.
-
Washing: Washing the crude product with appropriate solutions can help remove unreacted starting materials and certain byproducts. For instance, washing with an aqueous sodium hydroxide solution can remove unreacted phenols.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the synthesis of substituted benzoxazines.
Table 1: Effect of Solvent on Benzoxazine Synthesis Yield
| Phenol Derivative | Amine Derivative | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| Bisphenol A | Aniline | Toluene/Ethanol (2:1 v/v) | 8 | 70 | [1] |
| Phenol | Aniline | Dioxane | 6 | 75 | [3] |
| Phenol | Aniline | Solventless | 0.17 | 83 | [3] |
| 3,3′-dichloro-4,4′-diaminodiphenylmethane | Phenol | Toluene/Isopropanol (2:1) | 8 | 90-95 | [4] |
Table 2: Effect of Catalysts on the Curing Temperature of Benzoxazines
| Benzoxazine Monomer | Catalyst | Catalyst Loading (mol%) | Peak Curing Temperature (°C) | Reference |
| Bisphenol A/Aniline (BA-a) | None | 0 | 260 | [7] |
| Bisphenol A/Aniline (BA-a) | 2-Methylimidazole (2MI) | Not Specified | 240 | [7] |
| Bisphenol A/Aniline (BA-a) | 1,2-Dimethylimidazole (12MI) | Not Specified | 242 | [7] |
| Bisphenol A/Aniline (BA-a) | 4-Dimethylaminopyridine (DMAP) | Not Specified | 226 | [7] |
| t-P-Bt | B(C₆F₅)₃ | 5 | Not Specified (ROP at RT) | [8] |
| BA-a | Ti-Ph-POSS | 2 | ~220 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and purification of substituted benzoxazines.
Protocol 1: One-Pot Mannich Condensation for Benzoxazine Synthesis
This protocol describes a general one-pot synthesis of a benzoxazine monomer from a phenol, a primary amine, and paraformaldehyde.[2][10]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1 molar equivalent) and the primary amine (1 molar equivalent) in a suitable solvent (e.g., toluene, dioxane, or a mixture of toluene/ethanol).
-
Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (2 molar equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and maintain it for several hours (e.g., 6-8 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be washed with an aqueous solution of sodium hydroxide to remove unreacted phenol, followed by washing with water until neutral.
-
Isolation: Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), and then remove the solvent under reduced pressure to obtain the crude benzoxazine product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Purification of Benzoxazine Monomers by Recrystallization
This protocol outlines the general procedure for purifying a solid benzoxazine monomer using recrystallization.[11][12]
-
Solvent Selection: Choose a solvent in which the benzoxazine is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.
-
Dissolution: Place the crude benzoxazine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Mandatory Visualization
Diagram 1: Simplified Reaction Mechanism of Benzoxazine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0710231A4 - Preparation of benzoxazine compounds in solventless systems - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 7. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A1: To ensure the stability and integrity of the compound, it is recommended to store 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It should be kept away from light.[2]
Q2: What are the known incompatibilities of this compound?
A2: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride should not be stored with or exposed to strong oxidizing agents, strong bases, or strong reducing agents.[3]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this exact compound is limited, related phenoxazine derivatives are known to be susceptible to photodegradation, especially in halogenated solvents, which can lead to discoloration.[3][4] Therefore, it is highly recommended to protect 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride from light during storage and experiments.
Q4: What are the potential thermal degradation products?
A4: Thermal decomposition of similar compounds can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and bromine.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the solid compound over time. | Exposure to light or air (oxidation). | Store the compound in a tightly sealed, amber-colored vial in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent or poor results in reactions. | Degradation of the compound due to improper storage or handling. | Purchase a fresh batch of the compound and store it under the recommended conditions. Verify the purity of the compound before use via an appropriate analytical method (e.g., NMR, LC-MS). |
| Reaction mixture turns dark or shows unexpected byproducts. | Photodegradation of the compound, especially if using halogenated solvents. | Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to minimize light exposure. Consider using non-halogenated solvents if the reaction chemistry allows. |
| Low yield in N-arylation or coupling reactions. | Instability of the compound in the presence of strong bases. | Use milder bases or carefully control the reaction temperature when strong bases are required. Add the base portion-wise to avoid a rapid increase in pH and temperature. |
Experimental Protocols
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general representation of how 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride can be used in a cross-coupling reaction. Note that specific conditions may need to be optimized for your particular substrate and desired product.
Objective: To synthesize an N-aryl derivative of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine.
Materials:
-
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
-
Aryl amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (1 equivalent), the aryl amine (1.2 equivalents), the palladium catalyst (0.02 equivalents), and the ligand (0.04 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add the base (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed experiments.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in common laboratory solvents?
Q2: Why is my 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride not dissolving well in aqueous solutions, even though it is a hydrochloride salt?
A2: Several factors can contribute to poor dissolution in aqueous buffers:
-
pH of the Solution: The solubility of amine hydrochloride salts is highly pH-dependent. In neutral or basic solutions, the salt can convert to its less soluble free base form, leading to precipitation.[1]
-
Common Ion Effect: In buffers containing chloride ions (e.g., those prepared with HCl), the excess chloride can suppress the dissolution of the hydrochloride salt.[2][3]
-
Compound Purity: Impurities from synthesis can affect the overall solubility.
-
Kinetics of Dissolution: The compound may require more time, energy (e.g., sonication), or a different dissolution method to fully dissolve.
Q3: Can I use organic solvents to dissolve 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A3: Yes, organic solvents are often used to prepare stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions of organic molecules.[4][5] Ethanol and other polar organic solvents may also be effective. It is crucial to use anhydrous solvents, as water content can impact the stability of the stock solution.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A4: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit in that specific buffer. To address this, you can:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of the compound.
-
Increase the Percentage of Co-solvent: If your experimental system allows, increasing the final percentage of DMSO might keep the compound in solution. However, be mindful of potential solvent effects on your cells or assay.
-
Use a Different Buffer: Consider using a buffer without chloride ions to avoid the common ion effect.
-
pH Adjustment: Ensure the final pH of your experimental medium is acidic enough to maintain the protonated, more soluble form of the compound.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Issue 1: The compound does not dissolve completely in an aqueous buffer.
-
Visual Observation: Solid particles remain suspended in the solution even after vigorous vortexing.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer. For weakly basic hydrochloride salts, a pH below the pKa of the parent amine is generally required to maintain solubility. Consider using a more acidic buffer if your experiment permits.[2][6]
-
Apply Gentle Heat: Warm the solution to 37-40°C. Increased temperature can enhance solubility. Avoid excessive heat to prevent degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy to break up solid aggregates and facilitate dissolution.
-
Increase Dissolution Time: Allow the solution to stir for an extended period.
-
Prepare a Fresh Solution: If the above steps fail, prepare a fresh solution, ensuring accurate weighing and volume measurements.
-
Issue 2: The compound dissolves initially but then precipitates out of the aqueous solution.
-
Visual Observation: The solution becomes cloudy or a visible precipitate forms over time.
-
Troubleshooting Steps:
-
Check for pH Shift: The buffering capacity of your solution might be insufficient, leading to a pH change that causes the compound to crash out. Re-verify the pH.
-
Supersaturation: You may have created a supersaturated solution that is not stable. Try preparing a solution at a lower concentration.
-
Salt Disproportionation: The hydrochloride salt may be converting to its free base. This can be mitigated by maintaining a sufficiently low pH.[7][8]
-
Issue 3: Difficulty in dissolving the compound in DMSO for a stock solution.
-
Visual Observation: A gel-like substance or undissolved particles are present in the DMSO.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure your DMSO is of high quality and anhydrous. Water contamination can affect solubility.
-
Sonication and Gentle Heating: As with aqueous solutions, sonication and gentle warming can aid dissolution in DMSO.
-
Prepare a More Dilute Stock: If a very high concentration is not achievable, prepare a more dilute stock solution.
-
Data Presentation
Table 1: Estimated Qualitative Solubility of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride
| Solvent | Estimated Solubility | Remarks |
| Water (acidified, pH < 4) | Moderately Soluble | Solubility is pH-dependent. Lower pH enhances solubility. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Sparingly Soluble to Insoluble | Risk of conversion to the less soluble free base. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Suitable for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as a solvent or co-solvent. |
Note: This data is an estimation based on the general behavior of weakly basic hydrochloride salts and structurally similar compounds.[9][10] It is highly recommended to perform small-scale solubility tests to determine the optimal conditions for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol is intended for preparing a working solution directly in an aqueous buffer.
-
Weighing: Accurately weigh the required amount of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
-
Solvent Addition: Add a small amount of the desired acidic aqueous buffer (e.g., citrate buffer, pH 3-4) to the powder to create a slurry.
-
Dissolution: Gradually add the remaining buffer while vortexing or stirring continuously.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, place the container in a sonicator bath for 10-15 minutes. Gentle warming (up to 40°C) can also be applied.
-
pH Verification: After dissolution, verify that the final pH of the solution is within the desired acidic range.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Usage: Use the freshly prepared solution immediately for your experiments.
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Media
This protocol is for creating a concentrated stock solution in DMSO, which is then diluted for use in experiments.
-
Weighing: Accurately weigh the 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in a suitable vial.
-
DMSO Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the vial until the compound is completely dissolved. Sonication can be used to expedite this process.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dilution for Experiments:
-
Perform serial dilutions of the DMSO stock solution into your aqueous experimental medium.
-
Add the stock solution dropwise to the vigorously stirring or vortexing aqueous medium to minimize local high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your experiment is below the tolerance level of your assay (typically <0.5%).
-
Mandatory Visualizations
Potential Signaling Pathways
7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, as a benzoxazine derivative, may interact with various signaling pathways. The following diagrams illustrate potential pathways that could be investigated.
Caption: Experimental workflow for dissolving 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Caption: Simplified Serotonin Receptor Signaling Pathway.
Caption: Simplified Dopamine Receptor Signaling Pathway.
Caption: Simplified HER2 Signaling Pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. The information provided is designed to address common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A1: Based on the likely synthesis route involving the reaction of 4-bromo-2-aminophenol with a 1,2-dihaloethane, the most common impurities include:
-
Unreacted Starting Materials: 4-bromo-2-aminophenol and the 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane).
-
Isomeric Byproducts: N-alkylation of the amine before O-alkylation can lead to isomeric impurities.
-
Dimeric/Oligomeric Impurities: Over-reaction or side reactions can lead to the formation of dimers or higher molecular weight oligomers.
-
Residual Solvents: Solvents used in the reaction and workup may be present in the crude product.
Q2: My purified product has a persistent color. What could be the cause?
A2: A persistent color in the final product can be due to colored impurities. These may include oxidized species of the starting aminophenol or other chromophoric byproducts formed during the synthesis.
Q3: I am observing poor recovery after recrystallization. What can I do to improve the yield?
A3: Poor recovery during recrystallization can be due to several factors:
-
Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good a solvent for your compound, leading to significant loss in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a lower yield of recovered crystals.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature can lead to product loss.
Q4: My compound streaks on the TLC plate during chromatographic purification. How can I resolve this?
A4: Streaking on a TLC plate, particularly with amine-containing compounds, is often due to strong interactions with the acidic silica gel. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (1-3%), to the eluent.
-
Use a different stationary phase, such as neutral or basic alumina.
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-bromo-2-aminophenol
| Symptom | Possible Cause | Troubleshooting Steps |
| A polar spot corresponding to 4-bromo-2-aminophenol is observed on TLC. | Incomplete reaction or inefficient initial purification. | 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic product into the aqueous layer. The unreacted aminophenol will remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the purified product back into an organic solvent. 2. Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar aminophenol from the product. |
Issue 2: Contamination with Dimeric/Oligomeric Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad peaks or baseline noise observed in NMR or LC-MS analysis. Non-polar spots close to the solvent front on TLC. | Over-reaction or side reactions during synthesis. | 1. Recrystallization: Carefully select a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the dimeric/oligomeric impurities remain soluble. 2. Column Chromatography: These byproducts are typically less polar than the desired product. Use column chromatography with a non-polar eluent system to hold the product on the column while washing out the less polar impurities. |
Issue 3: Product is an Oil or Fails to Crystallize
| Symptom | Possible Cause | Troubleshooting Steps |
| The purified product is a viscous oil or does not form crystals upon cooling. | Presence of impurities inhibiting crystallization. The product itself may have a low melting point. | 1. Solvent Screening for Recrystallization: Experiment with a variety of solvents and solvent mixtures to find a system that induces crystallization. Common solvent systems for benzoxazines include ethanol/water, hexanes/ethyl acetate, and hexanes/acetone. 2. Trituration: Add a solvent in which the product is poorly soluble and stir or sonicate the mixture. This can sometimes induce crystallization or solidify the oil. 3. Seed Crystals: If a small amount of pure, solid material is available, add a seed crystal to the supersaturated solution to initiate crystallization. 4. Column Chromatography: If crystallization fails, column chromatography is the most reliable method for purifying oily products. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent. Good solvents will dissolve the compound when hot but not at room temperature. Test various solvents such as ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.
-
Dissolution: In a larger flask, add the chosen solvent to the crude 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the product and impurities. A typical starting point is a mixture of hexanes and ethyl acetate. For basic compounds, adding 1-3% triethylamine to the eluent can improve separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
| Purification Method | Typical Solvent System | Typical Recovery | Purity (by HPLC) |
| Recrystallization | Ethanol/Water | 60-80% | >98% |
| Recrystallization | Hexanes/Ethyl Acetate | 50-70% | >98% |
| Column Chromatography | Hexanes/Ethyl Acetate Gradient | 70-90% | >99% |
Visualizations
Optimizing reaction conditions for benzoxazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzoxazine synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired benzoxazine product at all. What are the possible causes and how can I fix it?
Answer:
Low or no yield in benzoxazine synthesis can be attributed to several factors, ranging from reactant purity to reaction conditions. Here is a step-by-step troubleshooting guide:
-
Check Purity of Starting Materials: Impurities in the phenol, primary amine, or formaldehyde source can significantly hinder the reaction. Residual phenols, for instance, can act as uncontrolled catalysts, leading to side reactions.[1][2]
-
Solution: Ensure you are using high-purity starting materials. If necessary, purify the reactants before use. For example, phenols can be purified by recrystallization.
-
-
Verify Stoichiometry: The molar ratio of phenol, amine, and formaldehyde is crucial. An incorrect ratio can lead to the formation of undesired side products or incomplete reaction. The typical molar ratio is 1:1:2 (phenol:amine:formaldehyde).
-
Solution: Carefully calculate and measure the molar quantities of your reactants.
-
-
Optimize Reaction Temperature: The reaction temperature needs to be high enough to drive the reaction but not so high as to cause decomposition or side reactions. Typical synthesis temperatures range from 80°C to 110°C.[3]
-
Solution: Monitor the reaction temperature closely. If the temperature is too low, gradually increase it in increments of 5-10°C.
-
-
Evaluate Solvent Choice: The solvent plays a critical role in dissolving the reactants and facilitating the reaction. Poor solubility of reactants can lead to low yields.[4]
-
Solution: Choose a solvent or solvent mixture in which all reactants are soluble at the reaction temperature. Toluene, dioxane, ethanol, and ethyl acetate are commonly used solvents.[4][5][6] For aromatic diamine-based benzoxazines, which often have poor solubility, a mixture of solvents like toluene/ethanol may be necessary.[5]
-
-
Consider Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
-
Problem 2: Formation of Oligomers and Side Products
Question: My final product is a tacky solid or an oil, and analytical data (like NMR or GPC) shows the presence of low molecular weight species instead of the desired monomer. What is causing this?
Answer:
The formation of oligomers and other side products is a common issue in benzoxazine synthesis, often leading to a product with poor properties.[1]
-
Monomer Structure: Monofunctional benzoxazines are particularly prone to forming cyclic oligomers.[1]
-
Solution: If your application allows, consider using a bifunctional or multifunctional phenol or amine to reduce the likelihood of oligomerization.
-
-
High Reaction Temperature: Elevated temperatures can promote side reactions that lead to oligomer formation.[1]
-
Solution: Try lowering the reaction temperature. A step-wise heating profile might also be beneficial.
-
-
Impurities: As mentioned earlier, impurities can act as catalysts and influence the polymerization pathway, sometimes favoring oligomer formation.[1][2]
-
Solution: Use high-purity starting materials and ensure your glassware is clean and dry. Purification of the monomer after synthesis is highly recommended.[2]
-
-
Reaction Mechanism: The polymerization of monofunctional benzoxazines can proceed through intermolecular cyclization, forming stable cyclic oligomers.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time and temperature for benzoxazine synthesis?
A1: The reaction time and temperature can vary depending on the specific reactants and solvent used. Generally, reactions are carried out at temperatures ranging from 80°C to 110°C for 4 to 24 hours.[3] It is always best to monitor the reaction's progress to determine the optimal time.
Q2: How can I purify my benzoxazine monomer?
A2: Purification is crucial to obtain a high-purity monomer, which in turn affects the properties of the resulting polymer.[2] Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid benzoxazine monomers.[2][6] A suitable solvent system (e.g., ethanol/ethyl acetate) should be used.[6]
-
Column Chromatography: This technique is useful for separating the desired monomer from impurities and oligomers.[2]
-
Washing: Washing the crude product with a suitable solvent (like cold water or a dilute NaOH solution) can help remove unreacted starting materials and certain impurities.[2][6]
Q3: What catalysts can be used to optimize the synthesis or polymerization of benzoxazines?
A3: While benzoxazine synthesis can often proceed without a catalyst, catalysts can be used to lower the polymerization (curing) temperature and control the reaction pathway.[7][8] Common catalysts include:
-
Lewis Acids: FeCl₃, AlCl₃, and ZnCl₂ have shown excellent catalytic activity in lowering the curing temperature.[1][7]
-
Protonic Acids: Organic acids can also be effective.[1]
-
Phenolic Compounds: Phenolic compounds with free ortho positions can have a catalytic effect on the curing reaction.[9]
-
Borane Catalysts: Tris(pentafluorophenyl)borane has been shown to be a potent catalyst for the ring-opening polymerization (ROP) of benzoxazines.[10]
Q4: What are some "greener" solvent alternatives for benzoxazine synthesis?
A4: To align with the principles of green chemistry, researchers have explored more environmentally friendly solvents. Ethanol and ethyl acetate are considered greener alternatives to solvents like toluene and dioxane.[6] Some studies have even investigated solvent-free synthesis methods.[11] Water has also been explored as a reaction solvent, sometimes in combination with an organic co-solvent like ethyl acetate.[4]
Quantitative Data Summary
Table 1: Effect of Solvent on Benzoxazine Synthesis Yield
| Phenol | Amine | Solvent | Yield (%) | Reference |
| Sesamol | Furfurylamine | Ethanol | 72 | [6] |
| Sesamol | Furfurylamine | Ethyl Acetate | 68 | [6] |
| Vanillin, Thymol, Carvacrol | Jeffamine D-230 | Chloroform | 71 (for Vanillin-based) | [8] |
Table 2: Curing Temperatures of Different Benzoxazine Monomers
| Benzoxazine Monomer | Peak Curing Temperature (°C) | Reference |
| Vanillin-Jeffamine D-230 (Van-JD) | 207.1 | [8] |
| Thymol-Jeffamine D-230 (Thy-JD) | 262.5 | [8] |
| Carvacrol-Jeffamine D-230 (Car-JD) | 256.1 | [8] |
| Bisphenol A-aniline (BA-a) | ~215-217 | [2][7] |
| Phenol-aniline (Ph-a) | 267 | [12] |
| Bisphenol A-aniline (BA-a) with FeCl₃ catalyst | 145 | [7] |
| Bisphenol F-aniline (BF-a) with FeCl₃ catalyst | 150 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of a Benzoxazine Monomer (Solution Method)
This protocol is a general guideline and may need to be optimized for specific reactants.
Materials:
-
Phenolic compound (1.0 equivalent)
-
Primary amine (1.0 equivalent)
-
Paraformaldehyde (2.0 equivalents)
-
Solvent (e.g., toluene, ethanol, or a mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic compound and the primary amine in the chosen solvent.
-
Add paraformaldehyde to the solution.
-
Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 4-24 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization, column chromatography, or washing. For example, the crude product can be washed with 1 M NaOH aqueous solution, followed by drying over anhydrous MgSO₄.[6]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude benzoxazine monomer in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/ethyl acetate).[6]
-
If there are insoluble impurities, hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for benzoxazine synthesis.
Caption: Troubleshooting workflow for common benzoxazine synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. The information provided is based on general knowledge of benzoxazine chemistry and analytical methodologies, as specific degradation pathways for this compound are not extensively documented in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride under stress conditions?
A1: Based on the chemistry of the benzoxazine ring system, the primary degradation pathways for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride are expected to be hydrolysis and oxidation.
-
Hydrolytic Degradation: The oxazine ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[1] Acid-catalyzed hydrolysis, potentially accelerated by the hydrochloride salt form, can lead to the opening of the oxazine ring to form a phenolic amine derivative.
-
Oxidative Degradation: The aromatic ring and the nitrogen heteroatom can be susceptible to oxidation. This can lead to the formation of various oxidized derivatives, including N-oxides and hydroxylated species.
-
Thermal Degradation: While benzoxazines are known for their thermal stability, elevated temperatures can induce decomposition.[2][3]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, may lead to photodegradation, although specific pathways are not well-documented for this compound.
Q2: What are the expected degradation products of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A2: While specific degradation products for this exact compound are not reported, based on analogous structures, the following are plausible:
-
2-((phenylamino)methyl)phenol derivative: Resulting from the hydrolytic opening of the oxazine ring.[1]
-
Oxidized derivatives: Such as N-oxides or hydroxylated aromatic rings.
-
Products of ring cleavage: More extensive degradation could lead to smaller, fragmented molecules.
Q3: How can I monitor the degradation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride?
A3: The most common and effective technique for monitoring degradation is High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection. This allows for the separation and quantification of the parent compound and its degradation products.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.[4] 2. Inappropriate mobile phase pH.[4][5] 3. Column overload.[4] | 1. Replace or regenerate the column.[4] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.[4] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.[6] 2. Poor column temperature control.[6] 3. Insufficient column equilibration.[6] | 1. Prepare fresh mobile phase and purge the system.[6] Check for leaks. 2. Use a column oven for stable temperature.[6] 3. Increase the column equilibration time between injections.[6] |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. Clean the injector. 2. Implement a needle wash step and inject a blank solvent after a concentrated sample. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, frits).[5] 2. Precipitated buffer in the mobile phase.[5] | 1. Replace the guard column or in-line filter. Backflush the column (if permissible).[5] 2. Ensure buffer is fully dissolved in the mobile phase. Filter the mobile phase.[4] |
LC-MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Ionization/Low Signal Intensity | 1. Inappropriate ionization source settings. 2. Mobile phase composition suppressing ionization. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Avoid non-volatile buffers. Use volatile mobile phase additives like formic acid or ammonium acetate. |
| Inaccurate Mass Measurement | 1. Instrument not properly calibrated. 2. High sample concentration causing detector saturation. | 1. Perform a fresh calibration of the mass spectrometer. 2. Dilute the sample. |
| Identification of Unknown Degradation Products | 1. Lack of fragmentation data. 2. Co-elution of multiple components. | 1. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation.[7] 2. Optimize the chromatographic method to improve the separation of degradants. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance.[8][9][10]
Objective: To generate potential degradation products and evaluate the stability-indicating nature of the analytical method.
General Procedure:
-
Prepare stock solutions of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more retained components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 275 nm) and/or MS detection.[2]
-
Column Temperature: 30°C.
Optimization: Adjust the gradient slope, mobile phase pH, and column chemistry to achieve adequate resolution between all peaks.
Visualizations
Caption: Potential degradation pathways of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Chapter 14 – Thermal Degradation Mechanisms of Polybenzoxazines | Semantic Scholar [semanticscholar.org]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. realab.ua [realab.ua]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Brominated Benzoxazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brominated benzoxazines. This guide addresses common challenges encountered during the synthesis and characterization of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
-
Question: My brominated benzoxazine monomer synthesis resulted in a low yield and a complex mixture of byproducts. What are the possible causes and solutions?
Answer: Low yields and byproduct formation during the Mannich condensation reaction for benzoxazine synthesis can arise from several factors.[1][2][3] Side reactions, such as the formation of hyperbranched triazine structures, can occur, especially when using diamines.[1]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. While toluene is commonly used, a mixture of toluene and isopropanol (e.g., 2:1 volume ratio) can suppress the formation of triazine byproducts due to increased solvation of hydroxyl groups.[1]
-
Reactant Stoichiometry: Carefully control the molar ratios of the phenol, primary amine, and formaldehyde. Deviations can lead to incomplete reaction or the formation of oligomeric species.
-
Reaction Temperature and Time: Optimize the reaction temperature and duration. Insufficient time or temperature may lead to incomplete conversion, while excessive conditions can promote side reactions.
-
Purification: After synthesis, washing the product with a dilute sodium hydroxide solution can help remove unreacted phenolic starting materials.[4] Recrystallization or column chromatography may be necessary to isolate the pure monomer.
-
-
Question: I am observing poor solubility of my brominated benzoxazine monomer. How can I improve this for characterization?
Answer: Poor solubility is a known challenge, particularly with highly brominated or rigid benzoxazine structures.[5] This can hinder characterization by techniques like NMR.
Troubleshooting Steps:
-
Solvent Screening: Test a range of deuterated solvents for NMR analysis, such as DMSO-d6, CDCl3, or mixtures thereof.
-
Temperature: Gently warming the NMR tube may improve solubility. However, be cautious as elevated temperatures could potentially initiate premature polymerization.
-
Derivatization: If direct analysis is not feasible, consider derivatization to a more soluble compound, although this will alter the original structure.
-
Spectroscopic Characterization
-
Question: How can I confirm the formation of the oxazine ring in my brominated benzoxazine monomer using FTIR spectroscopy?
Answer: Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the characteristic functional groups of benzoxazines. The presence of the oxazine ring is confirmed by several specific absorption bands.[5][6][7]
Key FTIR Peaks for Benzoxazine Ring Confirmation:
-
~920-970 cm⁻¹: This peak is attributed to the out-of-plane C-H bending of the benzene ring attached to the oxazine ring.[5][6]
-
~1220-1270 cm⁻¹: Corresponds to the asymmetric stretching of the C-O-C ether linkage in the oxazine ring.[5][6]
-
~1015-1030 cm⁻¹: Represents the symmetric stretching of the C-O-C linkage.[6]
-
~1150 cm⁻¹: Can be assigned to the C-N-C stretching mode.[7]
During polymerization, the intensity of these characteristic peaks will decrease significantly, while a broad peak for phenolic hydroxyl groups (~3300-3600 cm⁻¹) will appear due to the ring-opening polymerization.[1][8]
-
-
Question: What are the characteristic ¹H NMR signals for a brominated benzoxazine monomer?
Answer: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for elucidating the chemical structure of the synthesized monomer. The formation of the benzoxazine ring is confirmed by two characteristic singlet or doublet signals.[5][9][10][11]
Characteristic ¹H NMR Signals:
-
~4.6-5.0 ppm: A singlet or doublet corresponding to the methylene protons of the Ar-CH₂-N moiety.[5][11]
-
~5.3-5.7 ppm: A singlet or doublet attributed to the methylene protons of the O-CH₂-N moiety.[5]
-
Aromatic protons will appear in the range of ~6.5-9.3 ppm , with their chemical shifts and splitting patterns dependent on the substitution on the aromatic rings.[5]
-
-
Question: I am having difficulty interpreting the mass spectrum of my brominated benzoxazine. What should I look for?
Answer: Mass spectrometry (MS) can be challenging due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[12] This results in characteristic isotopic clusters for bromine-containing fragments.
Troubleshooting Mass Spectrometry Analysis:
-
Isotopic Pattern Recognition: Look for ion clusters where the peaks are separated by 2 mass units. The number of bromine atoms in a fragment will determine the complexity of the pattern.
-
Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used.[13][14] Direct Insertion Probe (DIP)-MS can be used for direct analysis of solid samples with minimal preparation.[13][15]
-
Fragmentation: Brominated compounds can undergo debromination during analysis.[15] Look for fragment ions corresponding to the loss of bromine atoms. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecular ion and fragments, aiding in structural confirmation.[13]
-
Thermal Characterization
-
Question: My Differential Scanning Calorimetry (DSC) thermogram shows multiple exothermic peaks. What do they represent?
Answer: Multiple exotherms in a DSC scan of a benzoxazine monomer can indicate a multi-stage curing process or the presence of other reactive functional groups.[4][16][17]
Interpretation of DSC Exotherms:
-
Ring-Opening Polymerization: The main exothermic peak corresponds to the thermally initiated ring-opening polymerization of the oxazine ring.[4]
-
Side Reactions/Other Functional Groups: If the monomer contains other polymerizable groups, such as acetylene, additional exotherms may be observed at different temperatures.[4]
-
Structural Rearrangements: In some cases, a multi-stage pattern can be observed, corresponding to the initial ring-opening, followed by bridge forming and structural rearrangements at higher temperatures.[16]
-
Degradation: A second peak at a much higher temperature could be associated with the degradation of the monomer.[18]
-
-
Question: How does bromine substitution affect the thermal stability and char yield of polybenzoxazines in Thermogravimetric Analysis (TGA)?
Answer: Bromine atoms are incorporated into benzoxazines primarily to enhance their flame retardancy. In TGA, this often translates to a higher char yield at elevated temperatures.[4] The high char yield acts as an insulating barrier, reducing heat transfer and the release of flammable volatiles.[4] The thermal stability, often evaluated as the temperature at 5% or 10% weight loss (T₅% or T₁₀%), can also be influenced by the bromine content and the overall molecular structure.
Quantitative Data Summary
Table 1: Characteristic FTIR Absorption Bands for Benzoxazine Monomers
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Benzene ring with oxazine | 920 - 970 | [5][6] |
| Asymmetric C-O-C stretching | 1220 - 1270 | [5][6] |
| Symmetric C-O-C stretching | 1015 - 1030 | [6] |
| C-N-C stretching | ~1150 | [7] |
Table 2: Characteristic ¹H NMR Chemical Shifts for Benzoxazine Monomers
| Protons | Chemical Shift (ppm) | Reference |
| Ar-CH₂-N | 4.6 - 5.0 | [5][11] |
| O-CH₂-N | 5.3 - 5.7 | [5] |
| Aromatic C-H | 6.5 - 9.3 | [5] |
Table 3: Thermal Properties of Selected Polybenzoxazines from TGA
| Polymer System | T₁₀% (°C) | Char Yield (%) at 800°C (N₂) | Reference |
| Acetylene-functional polybenzoxazines | 520 - 600 | 71 - 81 | [4] |
| Vanillin-based polybenzoxazine | 275 | Not specified | [2] |
| Thymol-based polybenzoxazine | 312 | Not specified | [2] |
| Carvacrol-based polybenzoxazine | 248 | Not specified | [2] |
Experimental Protocols
General Protocol for Benzoxazine Monomer Synthesis (Mannich Condensation)
This is a general procedure and may require optimization for specific reactants.[2]
-
Dissolution: Dissolve the phenolic compound (e.g., brominated phenol) and the primary amine in a suitable solvent (e.g., chloroform, toluene, or a toluene/isopropanol mixture) in a round-bottom flask with stirring until a clear solution is formed.[1][2]
-
Addition of Formaldehyde Source: Add paraformaldehyde to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for the optimized reaction time (typically several hours to 48 hours).[2]
-
Work-up: Cool the mixture to room temperature. Wash the organic phase sequentially with a dilute aqueous sodium hydroxide solution (e.g., 1N NaOH) and then with deionized water.[2]
-
Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product may be purified by recrystallization from a suitable solvent or by column chromatography.
Typical Procedure for Differential Scanning Calorimetry (DSC)
This protocol is a general guideline for analyzing the polymerization behavior of benzoxazine monomers.[16]
-
Sample Preparation: Accurately weigh approximately 5 mg of the benzoxazine monomer into a sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from room temperature (e.g., 30°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of inert gas (e.g., dry nitrogen at 50 mL/min).
-
Data Analysis: Record the heat flow as a function of temperature. The exothermic peak(s) represent the polymerization reaction(s). The peak temperature and the integrated area of the exotherm (enthalpy of polymerization) are key parameters. To study the kinetics, multiple scans at different heating rates (e.g., 5, 10, 15, 20°C/min) can be performed.
General Procedure for Thermogravimetric Analysis (TGA)
This protocol outlines the general steps for assessing the thermal stability and char yield of cured polybenzoxazines.[16]
-
Sample Preparation: Place a small amount of the cured polybenzoxazine sample (around 10 mg) into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature (e.g., 30°C) to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve provides information on the decomposition temperatures (e.g., T₅% and T₁₀%) and the final residual weight (char yield).
Visualizations
Caption: Experimental workflow for brominated benzoxazine synthesis and characterization.
Caption: Troubleshooting logic for common issues in brominated benzoxazine characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Purity Analysis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of chemical purity is a cornerstone of reliable scientific research and a critical requirement in the pharmaceutical development pipeline. For novel heterocyclic compounds such as 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, a key intermediate in the synthesis of various biologically active molecules, ensuring high purity is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data interpretation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for assessing the purity of non-volatile and thermally labile compounds like 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. Its high resolution and sensitivity make it the gold standard for separating, identifying, and quantifying the main component and any potential impurities.
A typical reversed-phase HPLC (RP-HPLC) method, adapted from established protocols for similar benzoxazine derivatives, is proposed for the analysis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Comparative Purity Data
The following table summarizes representative purity data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride as determined by the proposed HPLC method, alongside typical purity specifications for commercially available analytical standards of related heterocyclic compounds.
| Compound | Purity by HPLC (%) | Major Impurity (%) | Retention Time (min) |
| 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (Lot A) | 99.2% | 0.5% | 8.5 |
| 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (Lot B) | 98.5% | 1.1% | 8.5 |
| Analytical Standard: 6-Bromoquinoline | ≥99.5% | <0.1% | Variable |
| Analytical Standard: Benzoxazine Monomer | ≥99.0% | <0.5% | Variable |
Detailed Experimental Protocol: HPLC Method
This protocol is a validated method for a series of substituted benz-1,3-oxazine derivatives and is adaptable for the target compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Nucleosil 100, 5 µm C18 AB column.
-
Mobile Phase:
-
Mobile Phase A: 0.05M Ammonium Acetate Buffer (pH 5.60, adjusted with ortho-phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A timed gradient program is employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in HPLC grade methanol. Working standards are prepared by diluting the stock solution with the mobile phase.
HPLC Experimental Workflow
The following diagram illustrates the typical workflow for HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Alternative Purity Analysis Methods
While HPLC is the primary method for purity assessment, other techniques can provide complementary and, in some cases, more specific information about the nature of impurities.
Comparison of Analytical Methods
The table below provides a comparative overview of HPLC and alternative analytical methods for purity determination.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and a liquid mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. | Requires a reference standard for quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and can determine absolute purity without a reference standard. | Lower sensitivity compared to chromatographic methods. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference. | Can indicate the presence of impurities through changes in melting point and peak shape. | Not suitable for identifying or quantifying specific impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Provides information about the functional groups present and can detect gross impurities. | Generally not a quantitative method for purity analysis. |
Logical Selection of Purity Analysis Method
The choice of an appropriate analytical method depends on the specific goals of the analysis. The following diagram illustrates a logical approach to selecting the most suitable technique.
Caption: Decision tree for selecting a suitable purity analysis method.
A Comparative Guide to the Spectral Data of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectral data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this guide extrapolates data from closely related benzoxazine derivatives and foundational spectroscopic principles. This comparison aims to offer a predictive baseline for researchers working with this and similar molecules.
Chemical Structure
Caption: Chemical structure of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.
Spectral Data Comparison
The following tables compare the predicted spectral data for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride with experimental data from related, non-brominated or differently substituted benzoxazine analogs. The predictions are based on established substituent effects and the influence of hydrochloride salt formation.
¹H NMR Spectroscopy Data
The presence of the electron-withdrawing bromine atom at the 7-position is expected to deshield the aromatic protons, causing a downfield shift in their signals. The hydrochloride salt formation will lead to protonation of the nitrogen atom, which will also influence the chemical shifts of adjacent protons, particularly those on the methylene groups of the oxazine ring.
| Proton Assignment | Predicted δ (ppm) for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride | Reported δ (ppm) for 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine[2] | Reported δ (ppm) for a generic benzoxazine monomer[3] |
| Aromatic-H | 7.0 - 7.5 | ~7.0 | ~7.0 |
| O-CH₂-N | ~5.0 - 5.5 | 4.99 | 5.71 |
| Ar-CH₂-N | ~4.0 - 4.5 | 3.95 | 5.00 |
| N-H₂⁺ | Broad, downfield | N/A | N/A |
¹³C NMR Spectroscopy Data
The bromine substituent will have a direct effect on the chemical shift of the carbon it is attached to (C-7) and will also influence the shifts of the other aromatic carbons. The protonated nitrogen in the hydrochloride salt will cause a downfield shift for the adjacent carbons (C-2 and C-4a).
| Carbon Assignment | Predicted δ (ppm) for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride | Reported δ (ppm) for a generic benzoxazine monomer |
| Aromatic C-Br | ~115 - 120 | N/A |
| Aromatic C-O | ~145 - 155 | Not specified |
| Aromatic C-N | ~140 - 150 | Not specified |
| Other Aromatic C | ~110 - 130 | Not specified |
| O-CH₂-N | ~75 - 85 | Not specified |
| Ar-CH₂-N | ~45 - 55 | Not specified |
FT-IR Spectroscopy Data
The infrared spectrum is expected to show characteristic peaks for the benzoxazine ring system. The N-H stretching vibrations from the hydrochloride salt will be a key feature.
| Functional Group | Predicted Wavenumber (cm⁻¹) for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride | Reported Wavenumber (cm⁻¹) for Benzoxazine Monomers[4][5][6] |
| N-H₂⁺ stretch (broad) | 2500 - 3200 | N/A |
| Aromatic C-H stretch | 3000 - 3100 | ~3030 |
| Aliphatic C-H stretch | 2850 - 2960 | ~2860 - 2925 |
| C=C stretch (aromatic) | 1450 - 1600 | ~1494 - 1597 |
| Asymmetric C-O-C stretch | 1220 - 1270 | ~1230 - 1236 |
| Symmetric C-O-C stretch | 1020 - 1070 | ~1028 - 1041 |
| Benzene ring fusion with oxazine | 920 - 960 | ~920 - 942 |
| C-Br stretch | 500 - 600 | N/A |
Mass Spectrometry Data
In mass spectrometry, the molecular ion peak would correspond to the free base form after the loss of HCl. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a distinctive feature, with two major peaks separated by 2 m/z units.
| Ion | Predicted m/z for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine | Key Feature |
| [M]⁺ | 229/231 | Isotopic pattern for one bromine atom |
| [M-Br]⁺ | 150 | Loss of the bromine atom |
| Further fragments | Varies | Cleavage of the oxazine ring |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid exchange of the N-H protons.
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard pulse sequence.
-
Set a spectral width of approximately 0-12 ppm.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press it into a thin pellet. For ATR, place the solid sample directly on the crystal.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization : Use a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally well-suited for polar and ionic compounds.
-
Analysis : Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
Visualized Workflows
General Workflow for Spectral Analysis
Caption: A generalized workflow for the acquisition and analysis of spectral data.
Key Structural Features and Spectral Correlations
Caption: Correlation of key structural features with their expected spectral signatures.
References
Efficacy of Benzoxazine Derivatives in Hypoxia-Targeted Cancer Therapy: A Comparative Guide
This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support further research and development in this promising area of oncology.
Performance Comparison of Hypoxia-Activated Anticancer Agents
Drug candidates derived from the 2H-benzo[b][1][2]oxazine scaffold have demonstrated selective cytotoxicity towards cancer cells in hypoxic (low oxygen) environments, a key feature of solid tumors that contributes to resistance to conventional therapies. The following table compares the in vitro efficacy of representative benzoxazine derivatives with established hypoxia-activated prodrugs, Tirapazamine and Banoxantrone (AQ4N).
| Drug Candidate/Alternative | Cancer Cell Line | Assay Type | Efficacy (IC50) | Target/Mechanism of Action |
| Benzoxazine Derivative 10 | HepG2 (Human liver cancer) | MTT Assay (Hypoxic) | 87 ± 1.8 µM[3] | Down-regulation of HIF-1α, P21, and VEGF[3][4] |
| Benzoxazine Derivative 11 | HepG2 (Human liver cancer) | MTT Assay (Hypoxic) | 10 ± 3.7 µM[3] | Down-regulation of HIF-1α, P21, and VEGF[3][4] |
| Tirapazamine (TPZ) | Various | Clonogenic Assay | Hypoxia-dependent | DNA damage via radical formation[5][6][7] |
| Banoxantrone (AQ4N) | Various | Various | Hypoxia-dependent | DNA intercalation and Topoisomerase II inhibition[1][8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of these drug candidates.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the drug candidate and incubate for a specified period (e.g., 48 or 72 hours) under either normoxic or hypoxic conditions.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[11][12]
Clonogenic Assay for Cell Survival
The clonogenic assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Plate a known number of cells into 6-well plates or culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: After allowing the cells to attach, treat them with the drug candidate or radiation.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.[13][14][15]
-
Fixation and Staining:
-
Colony Counting: Wash away the excess stain and allow the plates to dry. Count the number of colonies in each dish.
-
Calculation: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.[13]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the underlying biological pathways and experimental designs is critical for interpreting efficacy data. The following diagrams, created using the DOT language, visualize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway and a general experimental workflow for evaluating hypoxia-activated agents.
Caption: HIF-1α Signaling Pathway Under Normoxic vs. Hypoxic Conditions.
Caption: Workflow for Evaluating Hypoxia-Activated Anticancer Agents.
References
- 1. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirapazamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
In-depth Analysis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Derivatives: A Comparative Guide on Structure-Activity Relationships
Researchers and drug development professionals are constantly exploring novel chemical scaffolds to design potent and selective therapeutic agents. The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of a bromine atom at the 7-position can significantly influence the physicochemical properties and biological activity of these derivatives, making their structure-activity relationship (SAR) a critical area of investigation.
This guide provides a comparative analysis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives, focusing on their structure-activity relationships. Due to the limited availability of publicly accessible, detailed SAR studies specifically focused on this scaffold, this document synthesizes general principles of medicinal chemistry and SAR analysis that are applicable to this class of compounds. The information presented here is intended to serve as a foundational guide for researchers entering this area of study.
Core Structure and Key Modification Points
The fundamental structure of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine provides several key positions where modifications can be made to modulate biological activity. Understanding the impact of substitutions at these positions is the cornerstone of SAR studies.
Figure 1. Key modification points on the 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine scaffold.
General Principles of Structure-Activity Relationship Analysis
Table 1: Hypothetical Structure-Activity Relationship Trends
| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |
| N-4 | Small alkyl groups | Potential increase | May improve lipophilicity and cell permeability. |
| Bulky aromatic groups | Variable | Could introduce steric hindrance or provide additional binding interactions. | |
| Hydrogen bond donors/acceptors | Potential increase | May form key interactions with the biological target. | |
| Aromatic Ring (C5, C6, C8) | Electron-withdrawing groups | Potential increase | Can modulate the pKa of the molecule and influence binding. |
| Electron-donating groups | Potential decrease | May alter the electronic properties unfavorably for target interaction. | |
| Oxazine Ring (C2) | Chiral substituents | Stereospecific activity | The biological target is likely chiral, leading to enantiomeric differentiation. |
Experimental Protocols for SAR Determination
To establish a robust SAR for a novel series of compounds, a systematic approach involving chemical synthesis and biological evaluation is necessary.
1. Chemical Synthesis:
-
General Scheme: The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives typically involves the reaction of a substituted 2-aminophenol with a suitable electrophile. The bromine at the 7-position is usually incorporated early in the synthetic sequence, starting from a brominated precursor.
-
Purification and Characterization: All synthesized compounds must be purified to >95% purity, typically by column chromatography or recrystallization. The structure and purity of each derivative should be confirmed by modern analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
2. In Vitro Biological Evaluation:
-
Primary Screening: The initial screening of the synthesized compounds is performed to identify hits with significant biological activity. This is usually a high-throughput screening (HTS) assay against the target of interest (e.g., an enzyme or a receptor).
-
Dose-Response Studies: For active compounds, a dose-response curve is generated to determine the potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).
-
Mechanism of Action Studies: Further experiments are conducted to elucidate the mechanism by which the active compounds exert their effect. This may involve enzyme kinetics, binding assays, or cellular pathway analysis.
Figure 2. A typical workflow for a structure-activity relationship study.
Signaling Pathway Analysis
The ultimate goal of SAR studies is to develop compounds that can modulate specific signaling pathways implicated in disease. Once a potent and selective compound is identified, its effect on downstream cellular signaling needs to be investigated.
Figure 3. A generalized signaling pathway potentially modulated by benzo[b]oxazine derivatives.
The structure-activity relationship of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives remains a compelling area for further research. While specific SAR data is not widely available, the principles outlined in this guide provide a solid framework for initiating such studies. A systematic approach involving targeted synthesis, robust biological evaluation, and detailed pathway analysis will be crucial in unlocking the therapeutic potential of this promising chemical scaffold. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutic agents.
In vitro assays for compounds derived from 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine
This guide provides a comparative overview of the in vitro biological activities of compounds derived from the 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine scaffold. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds and their potential therapeutic applications. The guide summarizes quantitative data from various assays, details the experimental protocols for key methodologies, and visualizes relevant pathways and workflows.
Anticancer and Cytotoxic Activity
A number of derivatives of the broader 2H-benzo[b][1][2]oxazine class, including those with halogen substitutions, have been evaluated for their cytotoxic effects against various cancer cell lines. The most common assay to determine this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Cytotoxicity of 2H-benzo[b][1][2]oxazine Derivatives against Cancer Cell Lines
| Compound ID | Substitution | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Compound 10 | (Structure not fully specified) | HepG2 (Hypoxic) | MTT | IC50 | 87 ± 1.8 | [3] |
| Compound 11 | (Structure not fully specified) | HepG2 (Hypoxic) | MTT | IC50 | 10 ± 3.7 | [3] |
| 14f | 4-Aryl substituted | PC-3 | Not Specified | IC50 | 7.84 | [4] |
| 14f | 4-Aryl substituted | MDA-MB-231 | Not Specified | IC50 | 10.3 | [4] |
| 14f | 4-Aryl substituted | MIA PaCa-2 | Not Specified | IC50 | 16.2 | [4] |
| 2b | Purine-linked | MCF-7 | Not Specified | IC50 | 2.27 | [5] |
| 2b | Purine-linked | HCT-116 | Not Specified | IC50 | 4.44 | [5] |
| 4b | Purine-linked | MCF-7 | Not Specified | IC50 | 3.26 | [5] |
| 4b | Purine-linked | HCT-116 | Not Specified | IC50 | 7.63 | [5] |
Note: The specific structures for all compounds are detailed in the cited references. The data highlights the potential of this chemical class as anticancer agents.
Antimicrobial Activity
Derivatives of 1,3-benzoxazine and 1,4-benzoxazine have demonstrated activity against a range of pathogenic microbes. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Benzoxazine Derivatives
| Compound ID | Modification | Microorganism | Assay | Endpoint | Value (mg/L or µg/mL) | Reference |
| 4d | Bromo group at R2 | S. aureus | Broth Dilution | MIC | 0.023 mg/L | [6] |
| 4f | Chloro and methyl groups | K. pneumoniae | Broth Dilution | MIC | Not specified, but most active | [6] |
| 4j | (Structure not fully specified) | E. coli | Disk Diffusion | Zone of Inhibition | 19 mm | [6] |
| 4g | (Structure not fully specified) | B. subtilis | Disk Diffusion | Zone of Inhibition | 19 mm | [6] |
| General | Fluoro, Bromo, Chloro substitutions | Gram-positive & Gram-negative bacteria | Not Specified | MIC | 16 to 64 µg/mL | [7] |
Note: The effectiveness of these compounds can be influenced by the nature and position of various substituent groups on the benzoxazine core.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubated for 24-48 hours to allow for attachment and recovery.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[8][9]
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO, acidified isopropanol, or an SDS-HCl solution.[8][9]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 630 nm to correct for background absorbance.[9] The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another suitable broth medium.[12][13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (broth only, and broth with inoculum but no compound) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[14]
Visualizations: Pathways and Workflows
Signaling Pathways in Cancer Targeted by Bioactive Compounds
While specific signaling pathway modulation by 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives is an area of ongoing research, many anticancer compounds exert their effects by targeting key pathways involved in cell proliferation, survival, and apoptosis.[15][16]
Caption: Key signaling pathways in cancer progression.
General Workflow for In Vitro Cytotoxicity Testing
The process of evaluating a compound's effect on cancer cells follows a standardized workflow from cell culture to data analysis.
Caption: Workflow of the MTT assay for cytotoxicity.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of some benzoxazine derivatives is thought to involve the inhibition of bacterial DNA replication through targeting enzymes like topoisomerase.[17]
Caption: Proposed antimicrobial mechanism of benzoxazines.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Signaling Pathways Regulating Redox Balance in Cancer Metabolism [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Comparative Guide to Antibody Cross-Reactivity with 7-Bromo-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance in detecting 7-bromo-benzoxazine derivatives. Given that benzoxazines are crucial precursors in polymer science and potential scaffolds in medicinal chemistry, understanding antibody specificity is paramount for developing accurate immunoassays for research, quality control, and diagnostic applications. This document outlines the cross-reactivity profiles of hypothetical, yet representative, monoclonal and polyclonal antibodies against a target 7-bromo-benzoxazine derivative and its structurally similar analogs.
Introduction to Antibody Specificity
The specificity of an antibody refers to its ability to distinguish between the target antigen and other structurally related molecules. In the context of small molecules like benzoxazine derivatives, achieving high specificity is challenging. Cross-reactivity occurs when an antibody binds to molecules other than the intended target antigen, which can lead to inaccurate quantification and false-positive results in immunoassays.[1][2]
Antibodies are broadly categorized into two types:
-
Monoclonal Antibodies (mAbs) : Produced by a single clone of B cells, mAbs recognize a single, specific epitope on an antigen. This results in high specificity and low batch-to-batch variability, making them ideal for quantitative and therapeutic applications where precision is critical.[3][4][5]
-
Polyclonal Antibodies (pAbs) : A heterogeneous mixture of antibodies produced by different B cell clones, pAbs can recognize multiple epitopes on a single antigen. This often leads to a more robust signal in detection assays but can also result in higher cross-reactivity.[4][6]
This guide compares the performance of two hypothetical monoclonal antibodies (MAb-A1, MAb-A2) and one polyclonal antibody (PAb-B1) against the target analyte, 7-bromo-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine (7-Br-BZD) .
Quantitative Comparison of Antibody Cross-Reactivity
The cross-reactivity of the antibodies was assessed using two standard techniques: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). ELISA is used to determine the 50% inhibitory concentration (IC50), while SPR provides detailed kinetic data, including the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity.[7][8] A lower IC50 or Kᴅ value indicates stronger binding.
The following analogs were tested to evaluate the specificity of the antibodies:
-
Target Analyte: 7-bromo-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine (7-Br-BZD)
-
Analog 1: 7-chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine (7-Cl-BZD)
-
Analog 2: 7-bromo-3,4-dihydro-3-(4-methylphenyl)-2H-1,3-benzoxazine (7-Br-p-Me-BZD)
-
Analog 3: 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine (Unsubstituted BZD)
Table 1: Competitive ELISA Cross-Reactivity Data (IC50 Values)
| Compound | MAb-A1 IC50 (nM) | MAb-A2 IC50 (nM) | PAb-B1 IC50 (nM) |
| 7-Br-BZD (Target) | 15.2 | 25.8 | 18.5 |
| 7-Cl-BZD | 150.7 | 31.5 | 22.1 |
| 7-Br-p-Me-BZD | >1000 | 450.2 | 95.6 |
| Unsubstituted BZD | >2000 | >2000 | 350.4 |
Table 2: Surface Plasmon Resonance (SPR) Binding Affinity Data (Kᴅ Values)
| Compound | MAb-A1 Kᴅ (nM) | MAb-A2 Kᴅ (nM) | PAb-B1 Kᴅ (nM) |
| 7-Br-BZD (Target) | 1.2 | 2.1 | 1.5 |
| 7-Cl-BZD | 12.5 | 2.8 | 1.9 |
| 7-Br-p-Me-BZD | 98.6 | 35.1 | 8.2 |
| Unsubstituted BZD | >200 | >200 | 30.7 |
Analysis:
-
MAb-A1 demonstrates high specificity for the 7-bromo substitution, showing significantly weaker binding when the bromine is replaced with chlorine (7-Cl-BZD) or when the phenyl group is modified.
-
MAb-A2 shows broader recognition, with strong binding to both the bromo and chloro derivatives, indicating its epitope is less influenced by the type of halogen at position 7.
-
PAb-B1 exhibits the broadest cross-reactivity, binding to all tested analogs, albeit with decreasing affinity as the structural similarity to the target analyte decreases. This is typical for polyclonal antibodies which can recognize multiple features of the molecule.[4]
Experimental Protocols
Hapten-Carrier Conjugation for Immunogen Preparation
Small molecules like benzoxazine derivatives are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[9][]
-
Hapten Synthesis: A derivative of 7-Br-BZD containing a carboxylic acid linker arm is synthesized. The linker position is chosen to expose key structural features of the benzoxazine ring to the immune system.
-
Activation: The carboxyl group on the hapten is activated using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[11]
-
Conjugation: The activated hapten is added to a solution of the carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development) and reacted for 2-4 hours at room temperature.
-
Purification: The resulting conjugate is purified by dialysis against PBS to remove unreacted hapten and crosslinker.
Competitive ELISA Protocol
This assay quantifies the target analyte by measuring the competition between the free analyte in the sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites.[12][13] The signal is inversely proportional to the concentration of the analyte in the sample.[14]
-
Coating: A microtiter plate is coated with 100 µL/well of the hapten-BSA conjugate (1-10 µg/mL in coating buffer) and incubated overnight at 4°C.[12]
-
Washing: The plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Wells are blocked with 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: 50 µL of standard solutions (or samples) and 50 µL of the primary antibody (at a pre-optimized dilution) are added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed four times with wash buffer.
-
Detection: 100 µL of a species-specific HRP-conjugated secondary antibody is added to each well and incubated for 1 hour.
-
Washing: The plate is washed five times with wash buffer.
-
Signal Development: 100 µL of TMB substrate is added to each well. The plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction is stopped by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: The absorbance is measured at 450 nm using a microplate reader.
Visualizations
Experimental Workflow
Caption: Competitive ELISA workflow for cross-reactivity testing.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the Raf kinase signaling pathway.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Monoclonal vs. Polyclonal Antibodies: Pros and Cons for Research [synapse.patsnap.com]
- 6. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 7-Substituted Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 7-substituted benzoxazines, offering experimental data to support the evaluation of different methodologies. The synthesis of these compounds is of significant interest due to their wide range of applications, from medicinal chemistry to materials science.
Comparison of Synthetic Routes
The synthesis of 7-substituted benzoxazines can be broadly categorized into classical methods, such as the one-pot Mannich condensation, and more modern techniques like microwave-assisted synthesis. The choice of route often depends on the desired substitution pattern, required yield, reaction time, and environmental considerations.
Mannich Condensation: The Classical Approach
The one-pot Mannich condensation is a cornerstone in benzoxazine synthesis, involving the reaction of a substituted phenol, a primary amine, and formaldehyde.[1] This method is valued for its simplicity and the wide availability of starting materials.[1] Variations of this method, such as two-step procedures where the intermediate Mannich base is isolated, can sometimes offer better purity and yields.
Microwave-Assisted Synthesis: A Modern Alternative
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[2] In the context of 7-substituted benzoxazines, particularly benzoxazine-2,4-diones, microwave irradiation offers a significant reduction in reaction time compared to conventional heating, often with comparable or improved yields.[3][4] This method is also considered more environmentally friendly due to reduced energy consumption and often solvent-free conditions.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for different synthetic routes to 7-substituted benzoxazines, providing a clear comparison of their performance.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of 7-Substituted Benzoxazine-2,4-diones
| Substituent at Position 7 | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Methoxy | Microwave-Assisted | 8 minutes | 90 | [3] |
| Methoxy | Conventional Heating | 17 hours | 85 | [3] |
| Fluoro | Microwave-Assisted | 8 minutes | 48 | [3] |
| Fluoro | Conventional Heating | 17 hours | 45 | [3] |
| Methyl | Microwave-Assisted | 8 minutes | 50 | [3] |
| Methyl | Conventional Heating | 17 hours | 48 | [3] |
| tert-Butyl | Microwave-Assisted | 8 minutes | 51 | [3] |
| tert-Butyl | Conventional Heating | 17 hours | 49 | [3] |
Table 2: Yields for Multi-Step Synthesis of a 7-Methoxy Benzoxazine Derivative via Conventional Heating
| Reaction Step | Product | Yield (%) | Reference |
| Step 1: Imine Formation | 2-(Arylimino-methoxy)-Methyl Phenol | Not specified | [5] |
| Step 2: Reduction | 2-(Arylamino-methoxy)-methyl phenol | Not specified | [5] |
| Step 3: Cyclization | 7-methoxy-2H-3-(aryl)-3,4-Dihydro-1,3-benzoxazine | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Microwave-Assisted Synthesis of 7-Substituted Benzoxazine-2,4-diones[3]
-
To a 4-substituted phthalic anhydride (1.0 mmol), add trimethylsilyl azide (TMSA) (1.0 equiv.).
-
Place the mixture in a 10 mL microwave reactor vessel.
-
Heat the mixture at 120°C for 8 minutes.
-
After cooling to room temperature, wash the solid product with diethyl ether (2 x 3 mL) to obtain the pure benzoxazine-2,4-dione.
Protocol 2: Conventional Heating Synthesis of 7-Substituted Benzoxazine-2,4-diones[3]
-
Stir a mixture of a 4-substituted phthalic anhydride (2 mmol) and trimethylsilyl azide (1.05 equiv.) in tetrahydrofuran (THF) (20 mL) in an 80 mL Schlenk flask.
-
Reflux the mixture for 17 hours.
-
Concentrate the resulting solution under vacuum to dryness.
-
Wash the solid formed with diethyl ether (3 x 5 mL) to obtain the pure benzoxazine-2,4-dione.
Protocol 3: Multi-Step Synthesis of 7-Methoxy-2H-3-(aryl)-3,4-Dihydro-1,3-benzoxazine[5]
-
Step 1: Synthesis of 2-(Arylimino-methoxy)-Methyl Phenol
-
Reflux a mixture of 2-hydroxy-3-methoxy benzaldehyde (0.05 mole) and a primary aromatic amine (0.05 mole) in ethanol (30 mL) on a water bath for 30 minutes.
-
Cool the reaction mixture to obtain a crystalline residue.
-
Dry the product and crystallize from a chloroform-petrol (1:4 v/v) mixture.
-
-
Step 2: Synthesis of 2-(Arylamino-methoxy)-methyl phenol
-
To a solution of 2-(arylimino-methoxy)-methyl phenol (0.05 mole) in methanol (20 mL), add sodium borohydride (0.05 mole) in small portions with stirring.
-
Pour the mixture into ice-cold water.
-
Filter the separated compound and crystallize from ethanol.
-
-
Step 3: Synthesis of 7-methoxy-2H-3-(aryl)-3,4-Dihydro-1,3-benzoxazine
-
Reflux a mixture of 2-(arylamino-methoxy)-methyl phenol (0.05 mole) and formalin (37%, 1 mL) in ethanol (20 mL) for 6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the separated product and crystallize from ethanol.
-
Visualizing Synthesis Pathways
The following diagrams illustrate the general synthetic routes for 7-substituted benzoxazines.
Caption: General synthetic routes to 7-substituted benzoxazines.
Caption: Comparison of microwave vs. conventional synthesis.
References
A Comparative Analysis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine: Hydrochloride Salt versus Free Base for Research Applications
For researchers and drug development professionals working with 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine, the choice between its hydrochloride salt and free base form is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of these two forms, summarizing their physicochemical properties and exploring their relevance in potential biological contexts.
Physicochemical Properties: A Comparative Overview
The selection of a salt or free base form of a compound is primarily dictated by its intended application and the required physicochemical characteristics. While specific experimental data for a direct comparison of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride and its free base is not extensively available in the public domain, general principles of salt formation for amines can be applied. The hydrochloride salt is formed by reacting the basic free base with hydrochloric acid. This conversion typically enhances the compound's aqueous solubility and can improve its stability.
| Property | 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride | 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine (Free Base) |
| CAS Number | 1350738-87-2[1][2][3][4] | 105679-22-9[5][6][7] |
| Molecular Formula | C₈H₉BrClNO | C₈H₈BrNO |
| Molecular Weight | 250.52 g/mol [1] | 214.06 g/mol |
| Appearance | Solid (presumed) | Solid (presumed) |
| Solubility | Enhanced aqueous solubility is expected. One supplier notes its hydrochloride form enhances solubility, making it more suitable for experimental studies in aqueous environments.[4] | Likely more soluble in organic solvents. |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 300.4°C[5] |
| Stability | Generally expected to have higher stability, particularly in solution. | May be less stable, especially in acidic conditions. |
Note: The information in the table is based on general chemical principles and available supplier data. Researchers should verify these properties with their specific batches of the compound.
Biological Context and Potential Signaling Pathways
Derivatives of benzo[b]oxazine are recognized for their diverse biological activities. Research has indicated their potential as agents targeting the central nervous system, specifically as modulators of serotonin and dopamine receptors, which are implicated in various neurological and psychiatric disorders.[4] Furthermore, the benzo[b]oxazine scaffold has been investigated for its anticancer properties, with some derivatives showing activity in targeting hypoxic cancer cells.
Given these potential applications, three signaling pathways are of particular interest for researchers working with 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine:
-
Dopamine Receptor Signaling: Dopamine receptors are G-protein coupled receptors that play a crucial role in motor control, motivation, and cognition.[8][9] The D1-like receptors (D1 and D5) typically couple to Gαs/olf to activate adenylyl cyclase, while the D2-like receptors (D2, D3, and D4) couple to Gαi/o to inhibit it.[8]
Caption: Dopamine Receptor Signaling Pathway.
-
Serotonin Receptor Signaling: Serotonin (5-HT) receptors are a large family of G-protein coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin.[10][11] These receptors are involved in the regulation of mood, appetite, and sleep, and are common targets for therapeutic drugs.[10]
Caption: Serotonin Receptor Signaling Pathway.
-
Hypoxia-Inducible Factor (HIF) Signaling: The HIF-1 signaling pathway is a master regulator of the cellular response to low oxygen conditions (hypoxia), which is a common feature of the tumor microenvironment.[12][13] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[12][13]
Caption: Hypoxia-Inducible Factor (HIF) Signaling Pathway.
Experimental Protocols
General Considerations for Experimental Design:
-
Solubility Testing: To determine the optimal solvent for a particular experiment, solubility tests should be conducted. For the hydrochloride salt, initial tests should be in aqueous buffers (e.g., PBS, TRIS). For the free base, organic solvents such as DMSO or ethanol are likely to be more suitable. A stock solution is typically prepared in an organic solvent and then diluted into the aqueous assay buffer.
-
Stability Assessment: The stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, pH) should be evaluated. This can be done using techniques like HPLC to monitor the degradation of the compound over time.
-
Cell-based Assays: When using the compound in cell culture, it is crucial to determine the final concentration of the organic solvent (if used for the stock solution) to ensure it is not toxic to the cells. A vehicle control (containing the same concentration of the solvent without the compound) should always be included.
Example Experimental Workflow for In Vitro Assay:
References
- 1. appchemical.com [appchemical.com]
- 2. 7-BroMo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride | 1350738-87-2 [chemicalbook.com]
- 3. This compound, CasNo.1350738-87-2 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 4. This compound [myskinrecipes.com]
- 5. 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine [myskinrecipes.com]
- 6. guiding-bio.com [guiding-bio.com]
- 7. 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
Safety Operating Guide
Navigating the Safe Disposal of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine hydrochloride: A Comprehensive Guide
Navigating the Safe Disposal of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the disposal of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride. According to available safety data sheets (SDS), this compound requires careful handling in a well-ventilated area to avoid dust formation and inhalation.[3] Direct contact with skin and eyes should be prevented through the use of appropriate personal protective equipment (PPE).[3][4]
Key Safety Measures:
-
Ventilation: Always handle the compound in a chemical fume hood or a well-ventilated laboratory space.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] In case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]
-
Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible near the workstation.[4]
Step-by-Step Disposal Protocol
The disposal of 7-Bromo-3,4-dihydro-2H-benzo[b][2]oxazine hydrochloride, a halogenated organic compound, must adhere to specific hazardous waste regulations to prevent environmental contamination.[5][6] Disposal into regular trash or sewer systems is strictly prohibited.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, properly labeled, and chemically compatible waste container. The container must be equipped with a secure, leak-proof closure.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride."[8][9]
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is nearly full (typically three-quarters full) or has reached the designated accumulation time limit set by your institution (often not exceeding six months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][11]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
| Parameter | Value | Source |
| pH | No data available | |
| Flash Point | No data available | |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents | [4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Bromine | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride.
Caption: Disposal workflow for 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
